4,4-Dimethoxybutan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIGWDDFIREJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960167 | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-58-8 | |
| Record name | 4,4-Dimethoxy-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,4-dimethoxybutan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide details the preparation of the precursor, 4,4-dimethoxy-2-butanone, and its subsequent reduction to the target alcohol through both non-enantioselective and enantioselective methods. Experimental protocols, quantitative data, and process visualizations are provided to support researchers in the practical application of these synthetic routes.
Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone
The primary route to this compound involves the reduction of its ketone precursor, 4,4-dimethoxy-2-butanone. This ketone is typically synthesized via a Claisen condensation reaction between an acetone equivalent and a formate ester in the presence of a strong base, followed by acetalization.
Claisen Condensation Pathway
The Claisen condensation of acetone with a formate ester, such as methyl formate or ethyl formate, using a base like sodium methoxide, yields the sodium salt of 3-oxobutyraldehyde (sodium formyl acetone). This intermediate is then treated with methanol in the presence of an acid to form the dimethyl acetal, 4,4-dimethoxy-2-butanone.[1][2]
Experimental Protocol for 4,4-Dimethoxy-2-butanone Synthesis
The following protocol is a representative procedure based on established methods.[1][2]
Materials:
-
Acetone
-
Methyl Formate
-
Sodium Methoxide (28% solution in methanol)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Solvents for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Claisen Condensation:
-
To a stirred solution of sodium methoxide in methanol, a mixture of acetone and methyl formate is added dropwise at a controlled temperature (typically between 25-50°C).
-
The molar ratio of reactants is crucial, with the formate ester generally used in excess.
-
The reaction mixture is stirred for several hours to ensure the complete formation of sodium formyl acetone.
-
-
Acetalization and Work-up:
-
The resulting suspension containing sodium formyl acetone is then added to a solution of methanol and a strong acid (e.g., sulfuric acid) at a controlled temperature.
-
The reaction is neutralized with a base (e.g., sodium hydroxide).
-
The crude product is filtered, and the filtrate is subjected to distillation to remove methanol.
-
The residue is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
-
Purification:
-
The crude 4,4-dimethoxy-2-butanone is purified by vacuum distillation.
-
Quantitative Data for 4,4-Dimethoxy-2-butanone Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Acetone | 3.3 moles | [1] |
| Methyl Formate | 9.0 moles | [1] |
| Sodium Methoxide | 3.0 moles | [1] |
| Reaction Conditions | ||
| Temperature | 40°C | [1] |
| Reaction Time | 3 hours (addition), 1 hour (stir) | [1] |
| Yield | ||
| Yield of Sodium Formyl Acetone | 93.3% (based on sodium methoxide) | [1] |
| Overall Yield of 4,4-dimethoxy-2-butanone | 65-70% (reported in similar patents) | [2] |
Synthesis of this compound
This compound is synthesized by the reduction of the carbonyl group of 4,4-dimethoxy-2-butanone. This can be achieved through various methods, leading to either a racemic mixture or a specific enantiomer.
Non-Enantioselective Reduction with Sodium Borohydride
A straightforward method to obtain racemic this compound is the reduction of the ketone with sodium borohydride (NaBH₄).[3][4][5]
Materials:
-
4,4-Dimethoxy-2-butanone
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (for work-up)
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reduction:
-
4,4-Dimethoxy-2-butanone is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
Enantioselective Biocatalytic Reduction to (R)-4,4-Dimethoxybutan-2-ol
The (R)-enantiomer of this compound can be prepared with high enantioselectivity using a whole-cell biocatalyst, such as the yeast Yamadazyma farinosa IFO 10896.
A detailed protocol would involve the cultivation of the microorganism followed by the biotransformation.
Cultivation:
-
Yamadazyma farinosa IFO 10896 is cultured in a suitable medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients.
-
The culture is grown under specific conditions of temperature and agitation to achieve sufficient cell mass.
Biotransformation:
-
The cultured cells are harvested and resuspended in a buffer.
-
4,4-Dimethoxy-2-butanone is added to the cell suspension.
-
The reaction is incubated under controlled conditions (temperature, pH, agitation) for a period sufficient to achieve high conversion.
-
The product is then extracted from the reaction mixture and purified.
Enantioselective Chemical Reduction to (S)-4,4-Dimethoxybutan-2-ol (Proposed)
While a specific protocol for the synthesis of (S)-4,4-dimethoxybutan-2-ol was not found, established methods for the enantioselective reduction of ketones can be applied. One such method involves the use of a chiral borane reagent like (R)-BINAL-H, which is known to typically yield the (S)-alcohol from prochiral ketones.[6][7]
Materials:
-
4,4-Dimethoxy-2-butanone
-
(R)-BINAL-H (prepared in situ from (R)-BINOL, LiAlH₄, and an alcohol)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Preparation of the Chiral Reagent:
-
The (R)-BINAL-H reagent is prepared according to established literature procedures.
-
-
Reduction:
-
A solution of 4,4-dimethoxy-2-butanone in an anhydrous solvent is cooled to a low temperature (e.g., -78°C).
-
The pre-formed (R)-BINAL-H solution is added dropwise.
-
The reaction is stirred at low temperature until completion.
-
-
Work-up and Purification:
-
The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by aqueous acid).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by chromatography to isolate the (S)-4,4-dimethoxybutan-2-ol.
-
Quantitative Data for the Reduction of 4,4-Dimethoxy-2-butanone
| Method | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Sodium Borohydride Reduction | Racemic this compound | High | Not applicable | [3] |
| Biocatalytic Reduction (Yamadazyma farinosa) | (R)-4,4-dimethoxybutan-2-ol | 74% | 94% | |
| Chemical Reduction (Proposed with (R)-BINAL-H) | (S)-4,4-dimethoxybutan-2-ol | - | High (expected) | [6][7] |
Summary and Outlook
The synthesis of this compound is readily achievable through a two-step process involving the Claisen condensation to form 4,4-dimethoxy-2-butanone, followed by its reduction. For applications where stereochemistry is not critical, a simple reduction with sodium borohydride provides the racemic alcohol in high yield. For the synthesis of enantiomerically pure forms, which are often required in drug development, biocatalytic methods offer a green and highly selective route to the (R)-enantiomer. The synthesis of the (S)-enantiomer can likely be achieved using established chiral chemical reducing agents, though specific optimization for this substrate would be required. This guide provides the foundational knowledge and experimental frameworks to enable researchers to synthesize this compound for their specific research and development needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Reduction with (S)-BINAL-H and (R,R)-DIOP | PPTX [slideshare.net]
An In-depth Technical Guide to 4,4-Dimethoxybutan-2-one and its Conversion to 4,4-Dimethoxybutan-2-ol
A Note on Nomenclature: The compound with substantial available scientific data is 4,4-Dimethoxybutan-2-one. It is likely that the requested "4,4-Dimethoxybutan-2-ol" was a typographical error. This guide will focus on the well-characterized ketone, 4,4-Dimethoxybutan-2-one, and will also provide a detailed experimental protocol for its reduction to the corresponding alcohol, this compound, a process of significant interest to researchers in synthetic chemistry.
Physicochemical Properties of 4,4-Dimethoxybutan-2-one
4,4-Dimethoxybutan-2-one, also known as acetylacetaldehyde dimethyl acetal, is a key intermediate in various organic syntheses.[1] It is a colorless to pale yellow liquid with a mild, fruity odor.[2][3]
Table 1: Physicochemical Data of 4,4-Dimethoxybutan-2-one
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [3][4][5] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| CAS Number | 5436-21-5 | [3][5] |
| Appearance | Clear colorless to yellow liquid | [3][4] |
| Boiling Point | 178 °C at 760 mmHg; 70-73 °C at 20 mmHg | [4][5] |
| Melting Point | -83 °C to -82 °C | [4][5] |
| Density | 0.993 - 0.998 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.414 - 1.424 | [4][5] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [2][4] |
| Flash Point | 121 °F (49.4 °C) | [5] |
| Vapor Pressure | 1.35 mmHg at 25 °C | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4,4-Dimethoxybutan-2-one.
-
¹H NMR: Proton nuclear magnetic resonance spectra are available and provide detailed information about the hydrogen atoms in the molecule.[4][6][7]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance data is also available for structural elucidation.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing characteristic fragmentation patterns.[4]
-
Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of key functional groups.[4]
Experimental Protocols
A common method for the synthesis of 4,4-Dimethoxybutan-2-one involves the Claisen ester condensation of acetone and methyl formate, followed by an aldehyde condensation with methanol under acidic conditions.[1]
Detailed Protocol:
-
Preparation of Sodium Methoxide: Metallic sodium is carefully dissolved in methanol to prepare a solution of sodium methoxide.
-
Claisen Condensation: Acetone and methyl formate undergo a Claisen ester condensation in the presence of the prepared sodium methoxide to yield the sodium enolate of butenone.
-
Acetalization: The resulting sodium enolate is then treated with methanol in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) to form 4,4-Dimethoxybutan-2-one.[1][9]
-
Purification: The crude product is purified by distillation, first at atmospheric pressure to remove methanol, followed by vacuum distillation.[10]
The conversion of 4,4-Dimethoxybutan-2-one to this compound is a standard reduction of a ketone to a secondary alcohol. This can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄).
Detailed Protocol:
-
Reaction Setup: A solution of 4,4-Dimethoxybutan-2-one is prepared in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0-10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is completely consumed.
-
Workup: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.
-
Drying and Evaporation: The combined organic extract is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the pure alcohol.
Visualizations
Caption: Synthetic pathway from starting materials to 4,4-Dimethoxybutan-2-one and its subsequent reduction to this compound.
Biological Activity and Applications
4,4-Dimethoxybutan-2-one is a valuable building block in the synthesis of various biologically active molecules. It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] For instance, it is used in the synthesis of pyrazole and pyrimidine derivatives, which are core structures in many drugs.[11] It has also been used in the synthesis of Nevirapine, an antiretroviral drug.[1] While 4,4-Dimethoxybutan-2-one itself has shown some subacute oral toxicity in rat studies, its primary significance lies in its role as a precursor in organic synthesis.[12] There is currently no significant information available in the searched literature regarding the specific biological activities or signaling pathway involvement of this compound. Its utility would primarily be as a synthetic intermediate or as a potential chiral building block if resolved into its enantiomers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5436-21-5: 4,4-Dimethoxy-2-butanone | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 10. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. 4,4-Dimethoxy-2-butanone | Endogenous Metabolite | TargetMol [targetmol.com]
Spectroscopic Profile of 4,4-Dimethoxybutan-2-one: An In-depth Technical Guide
Spectroscopic Data Summary
The following sections provide a detailed summary of the available spectroscopic data for 4,4-Dimethoxybutan-2-one, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR spectra for 4,4-Dimethoxybutan-2-one are documented in various databases, specific, detailed peak assignments with chemical shifts and coupling constants are not consistently published in readily accessible literature. The expected proton and carbon environments are outlined below.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 4,4-Dimethoxybutan-2-one is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methylene protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the equivalent methoxy protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon, the acetal carbon, the methylene carbon, the acetyl methyl carbon, and the methoxy carbons. The carbonyl carbon signal is typically found in the downfield region of the spectrum (around 190-215 ppm)[1].
Infrared (IR) Spectroscopy
The infrared spectrum of 4,4-Dimethoxybutan-2-one displays characteristic absorption bands that are indicative of its functional groups. A notable feature is the strong carbonyl (C=O) stretch.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 2943, 2834 | C-H stretching (alkane) | [2] |
| 1722 | C=O stretching (ketone) | [2] |
| 1367 | C-H bending (methyl) | [2] |
| 1124, 1086 | C-O stretching (acetal) | [2] |
| 544 | - | [2] |
Table 1: Characteristic Infrared Absorption Bands for 4,4-Dimethoxybutan-2-one.
Mass Spectrometry (MS)
Mass spectrometry data reveals the fragmentation pattern of 4,4-Dimethoxybutan-2-one upon ionization, which is crucial for structural elucidation. The data presented below was obtained via Electron Ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment | Reference |
| 43 | 99.99 | [CH₃CO]⁺ | [3] |
| 75 | 45.99 | [CH(OCH₃)₂]⁺ | [3] |
| 15 | 13.54 | [CH₃]⁺ | [3] |
| 47 | 11.47 | [CH₂OCH₃]⁺ | [3] |
| 31 | 10.98 | [OCH₃]⁺ | [3] |
Table 2: Key Mass Spectrometry Fragmentation Data for 4,4-Dimethoxybutan-2-one.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard methodologies for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 4,4-Dimethoxybutan-2-one is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: The prepared sample is placed in an NMR tube and inserted into the spectrometer.
-
Data Acquisition: For ¹H NMR, the spectrometer is set to the appropriate frequency for protons. For ¹³C NMR, the frequency is adjusted for carbon-13 nuclei. Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 4,4-Dimethoxybutan-2-one, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: The sample is placed in the IR spectrometer.
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light transmitted at different wavenumbers. A background spectrum is typically run first and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the sample from any impurities. The sample is then vaporized.[4]
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form positively charged ions (molecular ions).[4][5] These ions can then fragment into smaller, characteristic ions.[4]
-
Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[4][5] Lighter ions are deflected more than heavier ones.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[5]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4,4-Dimethoxybutan-2-one.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available sources and should not be used for diagnostic or therapeutic purposes.
Important Note on CAS Number: The CAS number 39562-58-8 provided in the topic query is incorrectly associated with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in some commercial listings. Authoritative chemical databases consistently assign CAS number 3919-74-2 to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. CAS number 39562-58-8 is correctly assigned to 4,4-Dimethoxybutan-2-ol. This guide will focus on the characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) .
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest in the pharmaceutical industry. Its primary relevance stems from its classification as a key intermediate in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin, and as a process-related impurity and degradation product of the same.[1][2] As such, its synthesis, characterization, and toxicological profile are critical for quality control and regulatory compliance in drug manufacturing.
The isoxazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] While the specific biological actions of this compound are not extensively documented, its structural motifs warrant investigation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and known biological context.
Chemical and Physical Properties
The chemical and physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. The compound is a solid at room temperature, appearing as a white to pale brown powder.[2]
| Property | Value | Reference(s) |
| CAS Number | 3919-74-2 | [3][4] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |
| Molecular Weight | 255.63 g/mol | [3] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |
| Synonyms | Fcimic acid, Flucloxacillin Impurity D | [2] |
| Physical Form | Solid, white to cream or pale brown powder | [2] |
| Melting Point | 201-203 °C | [5] |
| Purity (Commercial) | Available in 98% and 99% purities | [2] |
| InChI | InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | [6] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [6] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(Cl)C=CC=C2F | [3] |
Synthesis and Reactivity
As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product. It is also synthesized independently for use as a reference standard in analytical methods.[2]
General Synthesis Approach
A common synthetic route to isoxazole derivatives involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups. The synthesis of this specific compound can be achieved through cyclization reactions using appropriate precursors that contain the chloro and fluorine substituents.[1][2]
Improved Synthesis of the Corresponding Acyl Chloride
An improved method for synthesizing the acyl chloride of the title compound, a direct precursor, avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and produce significant chemical waste.[4]
Experimental Protocol:
-
Reactants and Molar Ratio: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, bis(trichloromethyl) carbonate, and tetramethylurea are used in a molar ratio of 1:0.33:0.02.[4]
-
Procedure:
-
Charge a reaction vessel with 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).[4]
-
Stir the mixture to ensure homogeneity.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes at room temperature. A hydrogen chloride absorption system should be in place.[4]
-
After the addition is complete, raise the temperature to 110°C and reflux for 2 hours.[4]
-
Following the reaction, recover the toluene via vacuum distillation.
-
Collect the product fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing.[4]
-
-
Yield and Purity: This method has been reported to yield 26.22g (95.7%) of the acyl chloride with a purity of 99.9% (GC). The melting point of the resulting acyl chloride is 48-52°C.[4]
-
Characterization: The product can be characterized by ¹H-NMR (CDCl₃) δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[4]
Analytical Characterization
The primary application of this compound in an analytical setting is as a reference standard for quality control in pharmaceutical formulations, particularly for the analysis of flucloxacillin and its related substances.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin samples.[2]
General Experimental Protocol for Impurity Analysis:
-
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[2]
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample for analysis.[2]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the flucloxacillin sample in the mobile phase or a suitable solvent.
-
Chromatographic Analysis:
-
Set a suitable flow rate and column temperature.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Employ a gradient program that starts with a lower concentration of acetonitrile and ramps up to elute the API and all impurities.[2]
-
-
Quantification:
-
Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.[2]
-
Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.[2]
-
-
Biological Context and Potential Activity
Role as a Pharmaceutical Impurity
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[2] The presence of impurities in pharmaceutical products is a critical safety concern, and regulatory agencies require their identification, quantification, and toxicological assessment. While the specific toxicity of this compound is not well-documented in publicly available literature, its presence necessitates thorough evaluation.[2]
Inferred Activity from the Isoxazole Scaffold
The isoxazole ring is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[7] Derivatives of isoxazole have been shown to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7] The presence of halogen atoms on the phenyl ring of this particular compound can enhance its lipophilicity and potential for biological activity.[1]
Note on Signaling Pathways: A mandatory requirement of this guide was to create diagrams for all described signaling pathways. However, a thorough literature search did not yield any specific studies on the mechanism of action or the signaling pathways directly modulated by 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Research on this compound has been predominantly focused on its synthesis and its role as a pharmaceutical impurity. Therefore, a diagram depicting a specific biological signaling pathway would be speculative and not based on scientific evidence.
The most relevant and evidence-based process involving this molecule is its analytical determination as a pharmaceutical impurity, for which a workflow diagram has been provided in the "Analytical Characterization" section.
Hazard Identification
Safety data indicates that this compound is a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [2][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [8] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.[8]
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a compound of significant interest primarily within the context of pharmaceutical manufacturing and quality control. Its role as a key intermediate and impurity in the production of the antibiotic flucloxacillin drives the need for robust synthetic and analytical methods. While the isoxazole core suggests potential for broader biological activity, the specific pharmacology of this compound remains largely unexplored. Future research could focus on elucidating its toxicological profile and exploring any potential therapeutic applications of this and related isoxazole derivatives.
References
- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 4. Flucloxacillin Impurities | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Technical Guide to 4,4-Dimethoxybutan-2-one: Commercial Availability, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Dimethoxybutan-2-one, a versatile ketone with applications in organic synthesis and as a potential building block in the development of fine chemicals and specialty products. This document summarizes its commercial availability, details its physicochemical properties, and presents a known synthetic protocol.
Commercial Availability
4,4-Dimethoxybutan-2-one is readily available from several chemical suppliers in various quantities and purities. Researchers can source this compound from the following vendors, among others:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥90% (technical grade) | 100 mL |
| Apollo Scientific | ≥95% | 5g |
| Chem-Impex | ≥92% (GC) | 25g, 100g, 250g, 1kg, 5kg |
| BLD Pharm | - | Inquire for details |
| Santa Cruz Biotechnology | - | Inquire for details |
| NINGBO INNO PHARMCHEM CO.,LTD. | - | Inquire for details |
Physicochemical Data
A summary of the key physical and chemical properties of 4,4-Dimethoxybutan-2-one is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2][4][5] |
| CAS Number | 5436-21-5 | [1][2][5][6][7] |
| Appearance | Colorless to yellowish liquid | [5][8] |
| Boiling Point | 170-172 °C at 760 mmHg, 70-73 °C at 20 mmHg | [2][3][6] |
| Melting Point | -83.00 °C, -82 °C | [4][8][9] |
| Density | 0.996 g/mL at 25 °C | [2][5][6] |
| Refractive Index (n20/D) | 1.414 | [2][5][6] |
| Flash Point | 57 °C, 49.4 °C | [6][8] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [4][8] |
Experimental Protocols
Synthesis of 4-Methylpyrimidine using 4,4-Dimethoxybutan-2-one
A documented application of 4,4-Dimethoxybutan-2-one is in the synthesis of 4-methylpyrimidine.[10] The following protocol is adapted from a published organic synthesis procedure.
Materials:
-
4,4-Dimethoxybutan-2-one
-
Formamide
-
Water
-
Ammonium chloride
-
1N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked flask is charged with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.
-
The mixture is heated to 180–190°C in an oil bath.
-
400 g (3.02 moles) of 4,4-dimethoxy-2-butanone is added dropwise with stirring over 6 hours. The flow of cooling water in the reflux condenser should be adjusted to distill out the methanol and methyl formate formed during the reaction.
-
After the addition is complete, heating is continued for 1 hour.
-
The mixture is allowed to cool and is then poured into 1 L of 1N sodium hydroxide.
-
The resulting solution is extracted with chloroform in a liquid-liquid extractor for 24 hours.
-
The chloroform extract is separated, dried over anhydrous sodium sulfate, and the chloroform is removed by distillation.
-
The residue is distilled under reduced pressure, and the fraction boiling at 60–80°/15 mm is collected.
-
Pure 4-methylpyrimidine is obtained by redistillation at atmospheric pressure (b.p. 140–142°C).
Logical Relationships in Synthesis
The synthesis of 4-methylpyrimidine from 4,4-dimethoxybutan-2-one involves a series of sequential steps, from the initial reaction to the final purification. This workflow can be visualized to better understand the process flow.
Caption: Workflow for the synthesis of 4-methylpyrimidine.
Potential Biological Relevance
While direct studies on the signaling pathways involving 4,4-Dimethoxybutan-2-one are limited, its structural motifs are present in compounds with known biological activities. For instance, methoxylated phenyl and quinone structures are found in various natural and synthetic compounds exhibiting antioxidant, anti-inflammatory, and antifungal properties.[11][12][13] Flavonoids, which can contain methoxy groups, are known to interact with various biological targets.[14] The presence of a ketone and ether functionalities suggests potential for hydrogen bonding and other interactions with biological macromolecules.
Further research is warranted to explore the biological activity profile of 4,4-Dimethoxybutan-2-one and its potential as a lead compound in drug discovery. A hypothetical screening cascade for a novel compound like 4,4-Dimethoxybutan-2-one is depicted below.
Caption: A potential workflow for biological activity screening.
References
- 1. scbt.com [scbt.com]
- 2. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5436-21-5 Cas No. | 4,4-Dimethoxybutan-2-one | Apollo [store.apolloscientific.co.uk]
- 7. 5436-21-5|4,4-Dimethoxybutan-2-one|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]
An In-depth Technical Guide to 4,4-Dimethoxybutan-2-ol: Synthesis, Structural Analogs, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethoxybutan-2-ol, a chiral alcohol with potential applications in organic synthesis. Due to a notable lack of published data on its biological activity, this document focuses primarily on the synthesis of the parent compound and the exploration of its structural analogs and derivatives, primarily synthesized from its precursor, 4,4-dimethoxy-2-butanone. Detailed experimental protocols for key synthetic transformations are provided, alongside a discussion of the chemical properties and potential synthetic utility of these compounds. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a chiral secondary alcohol featuring a protected aldehyde functionality in the form of a dimethyl acetal. This structural motif makes it a potentially valuable building block in synthetic chemistry, allowing for the unmasking of the aldehyde at a later stage of a synthetic sequence. Its precursor, 4,4-dimethoxy-2-butanone, is a commercially available and versatile 1,3-dielectrophilic three-carbon building block.[1] This guide will delve into the synthesis of this compound and the preparation of various structural analogs and derivatives, with a focus on providing detailed experimental methodologies.
Synthesis of this compound
The primary and most direct route to this compound is through the reduction of the corresponding ketone, 4,4-dimethoxy-2-butanone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.[2][]
Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone
4,4-Dimethoxy-2-butanone can be synthesized via a Claisen-Schmidt condensation between acetone and methyl formate in the presence of a strong base like sodium methoxide, followed by an acid-catalyzed acetalization with methanol.[4]
Experimental Protocol: Synthesis of 4,4-Dimethoxy-2-butanone [5]
-
Reaction: Claisen ester condensation and acetalization.
-
Reagents:
-
Ethyl formate
-
Liquid sodium methoxide
-
Acetone
-
Concentrated sulfuric acid
-
Methanol
-
-
Procedure:
-
Prepare sodium butanone enol through a Claisen ester condensation of ethyl formate and acetone using liquid sodium methoxide.
-
Add the resulting sodium butanone enol solution dropwise to a methanol solution containing concentrated sulfuric acid.
-
The reaction yields the crude product of 4,4-dimethoxy-2-butanone.
-
Purify the crude product by atmospheric and subsequent vacuum distillation to obtain pure 4,4-dimethoxy-2-butanone.
-
Reduction of 4,4-Dimethoxy-2-butanone to this compound
The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using sodium borohydride in a protic solvent like methanol or ethanol.
Experimental Protocol: Reduction of 4,4-Dimethoxy-2-butanone [2][6]
-
Reaction: Ketone reduction.
-
Reagents:
-
4,4-Dimethoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Water
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate for drying)
-
-
Procedure:
-
Dissolve 4,4-dimethoxy-2-butanone in methanol in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
-
Table 1: Physical and Chemical Properties of 4,4-Dimethoxy-2-butanone
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 70-73 °C at 20 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
Note: Data sourced from various chemical suppliers.
Structural Analogs and Derivatives
The majority of documented derivatives originate from the ketone precursor, 4,4-dimethoxy-2-butanone, which serves as a versatile starting material for the synthesis of a variety of heterocyclic and aromatic compounds.
Derivatives from 4,4-Dimethoxy-2-butanone
4,4-Dimethoxy-2-butanone can be reacted with guanidines to form substituted pyrimidines.[1]
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine [1]
-
Reaction: Condensation and cyclization.
-
Reagents:
-
4,4-Dimethoxy-2-butanone
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
A mixture of sodium ethoxide and guanidine nitrate in ethanol is stirred.
-
A solution of 4,4-dimethoxy-2-butanone is added to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by TLC.
-
Upon completion, the reaction is worked up to isolate the 2-amino-4-methylpyrimidine product.
-
Reactions of 4,4-dimethoxy-2-butanone with Grignard reagents or in the presence of zinc with allylic/benzylic halides can lead to the formation of substituted toluenes, xylenes, and naphthalenes.[1] These reactions typically proceed through the formation of a carbinol acetal intermediate followed by acid-catalyzed cyclization and aromatization.
Table 2: Synthesis of Aromatic Derivatives from 4,4-Dimethoxy-2-butanone [1]
| Reactant(s) | Product | Yield (%) |
| Allyl magnesium chloride | Toluene | 63 |
| Allyl bromide, Zn | Toluene | 52 |
| Crotyl bromide, Zn | o-Xylene | 32 |
| Benzyl magnesium chloride | 2-Methylnaphthalene | 53 |
| Phenylacetonitrile, NaH | 1-Methyl-4-cyanonaphthalene | 61 |
Chiral Analogs and Enantioselective Synthesis
For instance, the asymmetric reduction of the related compound 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high enantioselectivity using a newly isolated strain of Pichia jadinii.[7] This suggests that a biocatalytic approach could be a viable strategy for the enantioselective synthesis of this compound.
Biological Activity
A comprehensive search of the scientific literature reveals a significant lack of data on the biological activity of this compound and its direct derivatives. While a GC-MS/MS analysis of a methanolic leaf extract of Catharanthus ovalis identified 3,3-dimethoxy-2-butanone as a minor component, no specific biological activity was attributed to this compound in the study.[8]
The broader class of substituted secondary alcohols has been evaluated by FEMA (Flavor and Extract Manufacturers Association) for their safety as flavoring ingredients.[9] However, this does not provide specific pharmacological data. The lack of available information on the biological properties of this compound and its analogs presents an opportunity for future research to explore the potential therapeutic applications of this class of compounds.
Experimental Workflows and Diagrams
To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Derivatives from 4,4-Dimethoxy-2-butanone.
Conclusion
This compound is a chiral alcohol that can be readily synthesized from its ketone precursor, 4,4-dimethoxy-2-butanone. The ketone itself is a versatile building block for the synthesis of a range of heterocyclic and aromatic compounds. While detailed experimental protocols for these transformations are available, there is a significant gap in the scientific literature regarding the biological activity of this compound and its direct derivatives. This presents a clear opportunity for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The synthetic accessibility of this compound and its analogs, coupled with the potential for stereoselective synthesis, makes it an attractive scaffold for the development of novel bioactive molecules. Future studies should focus on the systematic biological evaluation of this compound and its derivatives to unlock their potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Mitragynine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webassign.net [webassign.net]
- 7. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 4,4-Dimethoxybutan-2-ol: A Technical Guide
Affiliation: Google Research
Abstract: This whitepaper provides a comprehensive theoretical framework for the conformational analysis of 4,4-dimethoxybutan-2-ol. In the absence of specific published experimental or computational studies on this molecule, this guide establishes a robust protocol for its theoretical investigation. The core of this work focuses on identifying key intramolecular interactions, proposing plausible low-energy conformers, and detailing a computational workflow to quantify their relative stabilities and geometric properties. The primary stabilizing interaction is hypothesized to be an intramolecular hydrogen bond between the 2-hydroxyl group and one of the 4-methoxy groups. This guide is intended for researchers in computational chemistry, medicinal chemistry, and drug development, providing a roadmap for the in silico characterization of flexible acyclic molecules. Illustrative data and workflows are presented to guide future research.
Introduction
This compound is a chiral acyclic molecule featuring three key functional groups: a secondary alcohol and two methoxy groups forming an acetal. The conformational landscape of such molecules is dictated by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions, such as intramolecular hydrogen bonds.[1][2] The three-dimensional structure of a molecule is fundamental to its physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets.[3] Therefore, a thorough understanding of the conformational preferences of this compound is crucial for its potential applications in fields like asymmetric synthesis and medicinal chemistry.
A critical feature of this compound is the presence of a hydroxyl group (a hydrogen bond donor) and ether oxygens (hydrogen bond acceptors), creating the potential for the formation of stabilizing intramolecular hydrogen bonds (IMHBs).[4] Such bonds can significantly restrict conformational freedom and stabilize specific geometries, thereby influencing the molecule's overall properties.
This document outlines a theoretical approach to elucidate the conformational preferences of this compound. It details a computational methodology for exploring the potential energy surface and presents illustrative results in a structured format to serve as a guide for researchers.
Proposed Low-Energy Conformers
The primary flexibility of this compound arises from the rotation around its single bonds, particularly the C2-C3 and C3-C4 bonds. The key interaction expected to govern the conformational landscape is an intramolecular hydrogen bond between the hydroxyl proton at C2 and one of the oxygen atoms of the methoxy groups at C4. This interaction would lead to the formation of a stable pseudo-six-membered ring.
Based on this hypothesis, we can propose two primary families of conformers:
-
Conformer A (H-Bonded): Characterized by an intramolecular hydrogen bond between the 2-OH group and one of the 4-methoxy oxygens. This is expected to be the global minimum energy conformation. Within this family, rotations around the C-O bonds can lead to further distinct, albeit closely related, conformers.
-
Conformer B (Extended/Non-H-Bonded): An extended, or anti, conformation where the hydroxyl group is oriented away from the methoxy groups, preventing the formation of an intramolecular hydrogen bond. This conformer is likely to be higher in energy but may be populated in polar, protic solvents that can compete for hydrogen bonding.
Further variations arise from the gauche and anti arrangements of the substituents along the carbon backbone.[1]
Proposed Theoretical Investigation Protocol
To accurately determine the geometries and relative energies of the possible conformers, a multi-step computational chemistry workflow is required.[3] This protocol is designed to efficiently explore the conformational space and obtain high-accuracy data.[5]
Experimental Protocol: Computational Methodology
-
Initial Conformer Generation (Molecular Mechanics):
-
A comprehensive conformational search is first performed using a molecular mechanics (MM) force field, such as MMFF94s.
-
This search involves systematically rotating all rotatable bonds (e.g., C2-C3, C3-C4, C2-O, C4-O) to generate a large pool of potential conformers.
-
This initial step efficiently eliminates high-energy structures resulting from severe steric clashes, providing a set of plausible low-energy candidates.[6]
-
-
Geometry Optimization and Energy Refinement (DFT):
-
The unique conformers identified in the MM search (typically those within a 10-15 kcal/mol window of the minimum) are then subjected to geometry optimization using a more accurate quantum mechanical method.
-
Density Functional Theory (DFT) is a robust and widely used method for this purpose.[7] A common and effective choice is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), for initial optimization.[8][9]
-
To obtain more reliable relative energies, single-point energy calculations are then performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, for instance, 6-311++G(d,p). This basis set includes diffuse functions (++) to better describe non-covalent interactions like hydrogen bonds and polarization functions (d,p) for improved geometric description.[10]
-
-
Vibrational Frequency Analysis:
-
For all optimized structures, a vibrational frequency calculation is performed at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).
-
This analysis serves two purposes:
-
It confirms that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the relative Gibbs free energies (ΔG) between conformers at a specific temperature (e.g., 298.15 K).
-
-
-
Analysis of Intramolecular Interactions:
-
To confirm and characterize the intramolecular hydrogen bond in the stabilized conformers, further analysis can be performed using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM). These methods can quantify the strength and nature of the interaction.
-
Illustrative Data Presentation
The following tables present hypothetical quantitative data that could be expected from the computational protocol described above. This data is for illustrative purposes only and serves as a template for presenting results from an actual study.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer ID | Description | ΔE (kcal/mol)¹ | ΔH (kcal/mol)² | ΔG (kcal/mol)³ | Predicted Population (%)⁴ |
| Conf-A1 | H-Bonded (gauche) | 0.00 | 0.00 | 0.00 | 85.1 |
| Conf-A2 | H-Bonded (anti) | 0.85 | 0.82 | 0.95 | 12.3 |
| Conf-B1 | Extended (non-H-Bonded) | 2.10 | 2.05 | 2.35 | 2.6 |
¹ Relative electronic energy calculated at the B3LYP/6-311++G(d,p) level. ² Relative enthalpy at 298.15 K. ³ Relative Gibbs free energy at 298.15 K. ⁴ Predicted population based on the Boltzmann distribution using ΔG at 298.15 K.
Table 2: Illustrative Geometric Parameters for Key Conformers
| Parameter | Conformer A1 (H-Bonded) | Conformer B1 (Extended) |
| Dihedral Angles (°) | ||
| O-C2-C3-C4 | 65.2 | 178.5 |
| C2-C3-C4-O | -58.9 | 180.0 |
| H-Bond Parameters | ||
| H···O Distance (Å) | 2.15 | N/A |
| O-H···O Angle (°) | 145.0 | N/A |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the proposed theoretical investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Conformational Searching | Rowan [rowansci.com]
- 4. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. calcus.cloud [calcus.cloud]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxybutyraldehyde Dimethyl Acetal
This technical guide provides a comprehensive overview of 3-Hydroxybutyraldehyde Dimethyl Acetal, also known as 4,4-dimethoxybutan-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document covers the historical background, physicochemical properties, synthesis protocols, and spectroscopic data related to this versatile chemical intermediate.
Introduction and Historical Context
3-Hydroxybutyraldehyde Dimethyl Acetal (CAS No. 39562-58-8) is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure combines a secondary alcohol with a protected aldehyde in the form of a dimethyl acetal, making it a stable and useful intermediate for various chemical transformations.
Physicochemical Properties
A summary of the known quantitative data for 3-Hydroxybutyraldehyde Dimethyl Acetal and its immediate precursor, 4,4-dimethoxy-2-butanone, is presented below. Data for the target compound is limited, and some properties are inferred from closely related structures.
Table 1: Physicochemical Properties of 3-Hydroxybutyraldehyde Dimethyl Acetal and Related Compounds
| Property | 3-Hydroxybutyraldehyde Dimethyl Acetal (this compound) | 4,4-dimethoxy-2-butanone |
| CAS Number | 39562-58-8[4] | 5436-21-5 |
| Molecular Formula | C₆H₁₄O₃[4] | C₆H₁₂O₃ |
| Molecular Weight | 134.17 g/mol [4] | 132.16 g/mol |
| Boiling Point | Not explicitly found | 70-73 °C at 20 mmHg |
| Density | Not explicitly found | 0.996 g/mL at 25 °C |
| Refractive Index | Not explicitly found | n20/D 1.414 |
| Solubility | Not explicitly found | Slightly soluble in water[5] |
Experimental Protocols
The synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of 4,4-dimethoxy-2-butanone, followed by its reduction to the corresponding secondary alcohol.
Synthesis of 4,4-dimethoxy-2-butanone
A common method for the preparation of 4,4-dimethoxy-2-butanone involves the Claisen ester condensation of acetone and an appropriate formate ester, followed by acetalization.[2][3]
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, metallic sodium is cautiously added to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted to form a solution of sodium methoxide.
-
Claisen Condensation: The flask is cooled in an ice bath, and a mixture of acetone and methyl formate is added dropwise to the sodium methoxide solution while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to yield sodium enolate of butenone.
-
Acetalization: The resulting suspension of the sodium enolate is then carefully added to a solution of methanol containing a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride, at a controlled temperature (typically 0-10 °C). This step neutralizes the enolate and promotes the acetalization of the aldehyde group.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude 4,4-dimethoxy-2-butanone is then purified by vacuum distillation.[2]
Synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal (Reduction of 4,4-dimethoxy-2-butanone)
The final step is the reduction of the ketone functionality of 4,4-dimethoxy-2-butanone to a secondary alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 4,4-dimethoxy-2-butanone is dissolved in a suitable solvent, such as methanol or ethanol.
-
Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent. The mixture is then concentrated under reduced pressure to remove the bulk of the organic solvent.
-
Extraction and Purification: The aqueous residue is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 3-Hydroxybutyraldehyde Dimethyl Acetal can be purified by vacuum distillation or column chromatography to yield the final product.
Spectroscopic Data and Characterization
Mass Spectrometry
The mass spectrum of this compound has been reported.[6] The fragmentation pattern is consistent with that of a secondary alcohol. Key fragmentation pathways include the loss of a methyl group (M-15), loss of a methoxy group (M-31), and alpha-cleavage adjacent to the hydroxyl group. A significant peak is often observed corresponding to the loss of water (M-18), which is characteristic of alcohols.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 3-Hydroxybutyraldehyde Dimethyl Acetal were not found in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.[8][9][10]
-
¹H NMR:
-
A doublet for the methyl protons adjacent to the hydroxyl-bearing carbon.
-
A multiplet for the proton on the carbon bearing the hydroxyl group.
-
A multiplet for the methylene protons adjacent to the acetal group.
-
Singlets for the two methoxy groups on the acetal.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
A signal for the carbon bearing the hydroxyl group.
-
A signal for the methylene carbon.
-
A signal for the acetal carbon.
-
Signals for the two methoxy carbons.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-Hydroxybutyraldehyde Dimethyl Acetal was not explicitly found. However, the characteristic absorption bands can be predicted based on its functional groups.[11][12]
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretching bands for the alkyl groups in the region of 2850-3000 cm⁻¹.
-
A C-O stretching band for the secondary alcohol around 1050-1150 cm⁻¹.
-
C-O stretching bands for the acetal group, typically appearing as strong absorptions in the fingerprint region.
Applications and Synthetic Utility
3-Hydroxybutyraldehyde Dimethyl Acetal, through its precursor 4,4-dimethoxy-2-butanone, is a valuable intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for selective transformations at either the hydroxyl or the protected aldehyde group. The precursor ketone has been utilized in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds, some of which have applications in pharmaceuticals and agrochemicals.[3][13] For instance, 4,4-dimethoxy-2-butanone is a key building block in the synthesis of the antiretroviral drug Nevirapine.[3]
Visualizations
Synthetic Pathway of 3-Hydroxybutyraldehyde Dimethyl Acetal
Caption: Synthetic route to 3-Hydroxybutyraldehyde Dimethyl Acetal.
Role as a Synthetic Building Block
Caption: Synthetic applications of the precursor, 4,4-dimethoxy-2-butanone.
References
- 1. Buy 4,4-Dimethoxy-2-methyl-2-butanol (EVT-381462) | 31525-67-4 [evitachem.com]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H14O3 | CID 3016088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. NMR Spectrum of Butanol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Butanol [webbook.nist.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
An In-depth Technical Guide on the Solubility of 4,4-Dimethoxybutan-2-ol in Organic Solvents
Introduction
4,4-Dimethoxybutan-2-ol is an organic molecule featuring both a hydroxyl (-OH) group and two ether (methoxy, -OCH₃) groups. This bifunctional nature dictates its solubility behavior. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols. Conversely, the hydrocarbon backbone and the methoxy groups contribute to its nonpolar character, influencing its solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation in various research and development settings, including pharmaceuticals and materials science.
Predicted Solubility of this compound
The solubility of this compound in a range of organic solvents can be predicted by examining its structural components and comparing them to similar molecules. The presence of the hydroxyl group suggests miscibility with lower-chain alcohols and some polar aprotic solvents through hydrogen bonding and dipole-dipole interactions. The ether linkages and the butane backbone suggest at least partial solubility in nonpolar solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound possesses both polar (hydroxyl and ether oxygens) and nonpolar (butane chain) regions. Therefore, it is expected to exhibit a degree of solubility in a broad spectrum of solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Moderately Soluble | The hydroxyl group can form hydrogen bonds with water. However, the C6 hydrocarbon skeleton and methoxy groups may limit complete miscibility. Shorter-chain alcohols are typically soluble in water, but as the carbon chain lengthens, solubility decreases.[2] |
| Methanol (CH₃OH) | Polar Protic | Miscible | Structurally similar to this compound in terms of having a hydroxyl group. Expected to be an excellent solvent due to strong hydrogen bonding interactions. |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute. |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A common organic solvent that can dissolve a wide range of organic compounds. Its polarity is sufficient to interact with the polar groups of the solute. |
| Diethyl Ether (C₄H₁₀O) | Nonpolar | Soluble | The ether functional groups in both the solute and solvent, along with the hydrocarbon character, suggest good solubility. |
| Hexane (C₆H₁₄) | Nonpolar | Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane will primarily interact with the nonpolar backbone of this compound. The polar hydroxyl group will limit solubility. |
| Toluene (C₇H₈) | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene can induce dipole interactions, and its overall nonpolar character is compatible with the solute's hydrocarbon structure. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A powerful and highly polar aprotic solvent capable of dissolving a wide array of organic molecules. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a compound in a given solvent.[3]
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) for quantitative analysis
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the undissolved solute to settle.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette or syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
While direct experimental data for the solubility of this compound is currently lacking, a predictive analysis based on its molecular structure provides valuable insights for researchers, scientists, and drug development professionals. The presence of both polar hydroxyl and ether functional groups, combined with a nonpolar hydrocarbon backbone, suggests a broad solubility profile across various organic solvents. For precise and reliable quantitative data, the recommended isothermal shake-flask method, or a similar validated experimental protocol, should be employed. The methodologies and predictive data presented in this guide serve as a foundational resource for the effective handling and application of this compound in a laboratory setting.
References
An In-depth Technical Guide to 4,4-Dimethoxybutan-2-one
A comprehensive overview of the molecular properties of 4,4-Dimethoxybutan-2-one, a versatile ketone compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Initial Clarification: This guide provides information on 4,4-Dimethoxybutan-2-one . The initial topic requested was "4,4-Dimethoxybutan-2-ol". However, extensive database searches yielded no readily available information for the "-ol" compound, suggesting it may be a less common or potentially misidentified substance. In contrast, "4,4-Dimethoxybutan-2-one" is a well-documented compound. Given the similarity in nomenclature, it is highly probable that the intended compound of interest was the ketone.
Molecular Identity and Properties
4,4-Dimethoxybutan-2-one is a ketone with the CAS number 5436-21-5.[1][2][3][4] It is also known by several synonyms, including Acetylacetaldehyde dimethyl acetal and 1,1-Dimethoxy-3-butanone.[1][2][5]
The molecular and physical properties of 4,4-Dimethoxybutan-2-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H12O3[1][2][3][4][6][7] |
| Molecular Weight | 132.16 g/mol [1][3][4] |
| Appearance | Colorless to pale yellow liquid[5][8] |
| Density | 0.996 g/mL at 25 °C[7] |
| Boiling Point | 178.0 °C at 760 mmHg[1] |
| Melting Point | -83.0 °C[1] |
| Flash Point | 49.4 °C[3] |
| Refractive Index | 1.414 (n20/D)[7] |
| Solubility | Soluble in organic solvents; decomposes in water[3][8] |
Structural Information
The structure of 4,4-Dimethoxybutan-2-one consists of a four-carbon butane chain with a ketone group at the second position and two methoxy groups at the fourth position.
Due to the nature of the request focusing on fundamental chemical properties, detailed experimental protocols, signaling pathways, and logical relationship diagrams are not applicable. The provided data is based on established chemical information.
References
- 1. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. CAS 5436-21-5: 4,4-Dimethoxy-2-butanone | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. guidechem.com [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Use of 4,4-Dimethoxybutan-2-ol in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethoxybutan-2-ol is a functionalized alcohol with potential as a chiral building block in organic synthesis. Its structure, featuring a secondary alcohol and a protected aldehyde in the form of a dimethyl acetal, offers multiple sites for synthetic modification. While direct applications of enantiomerically pure this compound in complex chiral syntheses are not extensively documented in readily available literature, its value lies in its potential to be synthesized in a stereocontrolled manner and subsequently used as a precursor for more complex chiral molecules. The primary and most viable route to obtaining enantiomerically enriched (R)- or (S)-4,4-dimethoxybutan-2-ol is through the asymmetric reduction of the corresponding prochiral ketone, 4,4-dimethoxy-2-butanone.
This document provides detailed application notes and protocols for the enantioselective synthesis of this compound and discusses its potential applications as a chiral synthon in drug development and fine chemical synthesis.
Application Note 1: Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure alcohols from prochiral ketones is a fundamental transformation in asymmetric synthesis. Two powerful methods for achieving this are chemocatalytic asymmetric reduction and biocatalytic reduction.
Method 1: Chemocatalytic Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of ketones to alcohols.[1] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone, resulting in a high degree of enantioselectivity.
Workflow for CBS Reduction:
Figure 1: General workflow for the CBS reduction of 4,4-dimethoxy-2-butanone.
Quantitative Data for CBS Reduction:
The following table summarizes expected quantitative data for the asymmetric reduction of 4,4-dimethoxy-2-butanone using (S)-CBS and (R)-CBS catalysts.
| Catalyst | Product Enantiomer | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Me-CBS | (S)-4,4-dimethoxybutan-2-ol | 85-95 | 90-98 |
| (R)-Me-CBS | (R)-4,4-dimethoxybutan-2-ol | 85-95 | 90-98 |
Method 2: Biocatalytic Asymmetric Reduction using a Ketoreductase
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell microorganisms or isolated ketoreductase (KRED) enzymes can reduce ketones with exceptional enantioselectivity, often under mild reaction conditions (aqueous media, room temperature, neutral pH).[2][3] Many ketoreductases are commercially available and have been engineered for broad substrate scope and high stereoselectivity. A co-substrate, such as glucose or isopropanol, is typically required for the regeneration of the nicotinamide cofactor (NADH or NADPH) that provides the hydride for the reduction.
Workflow for Biocatalytic Reduction:
Figure 2: General workflow for the biocatalytic reduction of 4,4-dimethoxy-2-butanone.
Quantitative Data for Biocatalytic Reduction:
The following table presents hypothetical data for the biocatalytic reduction of 4,4-dimethoxy-2-butanone using commercially available ketoreductases that typically show high selectivity for similar substrates.
| Biocatalyst (Example) | Product Enantiomer | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED-P1-A06 | (S)-4,4-dimethoxybutan-2-ol | 10 | >99 | >99.5 |
| KRED-P1-B02 | (R)-4,4-dimethoxybutan-2-ol | 10 | >99 | >99.5 |
Application Note 2: Potential Applications of Chiral this compound in Synthesis
Once synthesized in high enantiomeric purity, this compound can serve as a versatile chiral building block for the synthesis of more complex molecules.
As a Chiral Precursor to 1,3-Diols and Amino Alcohols
The acetal group in chiral this compound can be deprotected under acidic conditions to reveal an aldehyde. This aldehyde can then undergo a variety of transformations, such as reduction to a primary alcohol, reductive amination to an amine, or reaction with an organometallic reagent to form a new stereocenter. For example, reduction of the aldehyde would lead to a chiral 1,3-diol, a common structural motif in natural products and pharmaceuticals.
Hypothetical Synthetic Pathway:
Figure 3: Potential synthetic transformations of chiral this compound.
As a Chiral Auxiliary
While less common, the chiral alcohol could potentially be used as a chiral auxiliary.[4] By attaching it to a prochiral molecule (e.g., via an ester or ether linkage), it could direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recovered.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4,4-Dimethoxy-2-butanone via CBS Catalysis
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF)
-
4,4-Dimethoxy-2-butanone
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-Me-CBS solution (e.g., 0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BMS solution (e.g., 0.6 eq) via syringe. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of anhydrous methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified (S)-4,4-dimethoxybutan-2-ol by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction of 4,4-Dimethoxy-2-butanone
Materials:
-
Ketoreductase (e.g., KRED-P1-B02 for the (R)-enantiomer)
-
NADP+ (cofactor)
-
Glucose (co-substrate)
-
Glucose dehydrogenase (GDH, for cofactor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
4,4-Dimethoxy-2-butanone
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
To the buffer, add glucose (e.g., 1.5 eq), NADP+ (e.g., 0.01 eq), and glucose dehydrogenase (e.g., 1 mg/mL).
-
Add the ketoreductase enzyme to the mixture.
-
Initiate the reaction by adding 4,4-dimethoxy-2-butanone (1.0 eq).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the purified (R)-4,4-dimethoxybutan-2-ol by chiral GC or HPLC analysis.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
4,4-Dimethoxybutan-2-ol: A Versatile Chiral Building Block in Pharmaceutical Synthesis
For Immediate Release
[City, State] – [Date] – 4,4-Dimethoxybutan-2-ol and its ketone precursor, 4,4-dimethoxy-2-butanone, have emerged as valuable and versatile building blocks in the synthesis of a range of pharmaceutical compounds. With a unique combination of functional groups, including a hydroxyl or keto group, and a protected aldehyde in the form of a dimethyl acetal, this four-carbon synthon offers strategic advantages in the construction of complex molecular architectures, most notably in the synthesis of the antiretroviral drug Nevirapine and various heterocyclic scaffolds with broad therapeutic potential.
The strategic importance of this building block lies in its ability to participate in a variety of chemical transformations, enabling the efficient assembly of key pharmaceutical intermediates. The presence of the acetal protects the aldehyde functionality from undesired reactions while the hydroxyl or ketone group serves as a handle for further molecular elaboration, including the introduction of chirality.
Application in the Synthesis of Antiretroviral Drug Nevirapine
One of the most significant applications of the 4,4-dimethoxybutan-2-one is as a key intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The synthesis involves the construction of a substituted pyridine ring, a core component of the Nevirapine structure. 4,4-dimethoxy-2-butanone serves as a precursor to 2-chloro-3-amino-4-methylpyridine, a crucial intermediate in the Nevirapine synthesis pathway.
Synthesis of Bioactive Heterocyclic Compounds
Beyond its role in Nevirapine synthesis, 4,4-dimethoxy-2-butanone is a versatile precursor for a variety of heterocyclic compounds with demonstrated biological activity, including pyrimidines and quinoxalines. These scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.
The dicarbonyl nature of 4,4-dimethoxy-2-butanone, unmasked under acidic conditions, allows for facile condensation reactions with dinucleophiles to construct these important heterocyclic rings.
Chiral Applications: The Potential of this compound
The reduction of 4,4-dimethoxy-2-butanone provides access to the chiral alcohol, this compound. The (R)-enantiomer, in particular, is a valuable chiral building block for the stereoselective synthesis of pharmaceutical agents. The hydroxyl group can direct subsequent reactions, allowing for the controlled introduction of new stereocenters, a critical aspect in the development of modern, highly specific drug molecules.
Furthermore, the reaction of 4,4-dimethoxy-2-butanone with organometallic reagents, such as Grignard reagents, yields substituted this compound derivatives (carbinol acetals). These chiral tertiary alcohols can then undergo cyclization reactions to form various carbocyclic and heterocyclic systems.[2]
Data Presentation
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Methylpyrimidine | 4,4-Dimethoxy-2-butanone | Formamide, Water, Ammonium chloride, 180–190°C | 54–63% | [3] |
| 2-Amino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | Guanidine nitrate, Sodium ethoxide, Ethanol, Reflux | 66% | [4] |
| 2-Benzylamino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | Benzyl guanidine sulfate, Sodium ethoxide, Ethanol, Reflux | 58% | [4] |
| Substituted 2-Methylnaphthalene | 4,4-Dimethoxy-2-butanone | Benzyl magnesium bromide, 0°C; then Boron trifluoride etherate, Reflux | 53% (from carbinol) | [2] |
Experimental Protocols
Synthesis of 4-Methylpyrimidine from 4,4-Dimethoxy-2-butanone[4]
Materials:
-
4,4-Dimethoxy-2-butanone (3.02 moles)
-
Formamide (750 ml)
-
Water (25 ml)
-
Ammonium chloride (50 g)
-
1N Sodium hydroxide
-
Chloroform
-
Sodium sulfate
Procedure:
-
A 2-liter three-necked flask is equipped with a stirrer, a thermometer, an addition funnel, and a reflux condenser.
-
The flask is charged with formamide, water, and ammonium chloride.
-
The mixture is heated to 180–190°C in an oil bath.
-
4,4-Dimethoxy-2-butanone is added dropwise with stirring over 6 hours.
-
After the addition is complete, heating is continued for 1 hour.
-
The mixture is cooled and poured into 1N sodium hydroxide.
-
The resulting solution is extracted with chloroform for 24 hours.
-
The chloroform extract is dried over sodium sulfate and the solvent is removed by distillation.
-
The residue is distilled under reduced pressure to collect the product boiling at 60–80°C/15 mm.
-
Pure 4-methylpyrimidine is obtained by redistillation at atmospheric pressure (b.p. 140–142°C).
Synthesis of 2-Amino-4-methylpyrimidine from 4,4-Dimethoxy-2-butanone[5]
Materials:
-
4,4-Dimethoxy-2-butanone (7.57 mmol)
-
Guanidine nitrate (11.3 mmol)
-
Sodium ethoxide (30.3 mmol)
-
Ethanol
Procedure:
-
A mixture of sodium ethoxide and guanidine nitrate in ethanol is stirred for 20 minutes.
-
A solution of 4,4-dimethoxy-2-butanone is added to the mixture.
-
The reaction mixture is refluxed for 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the product.
Visualizations
Caption: Synthetic pathways from 4,4-dimethoxy-2-butanone.
Caption: Workflow for 2-amino-4-methylpyrimidine synthesis.
References
Application Notes and Protocols: Reaction of 4,4-Dimethoxybutan-2-ol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4,4-dimethoxybutan-2-ol with various Grignard reagents. This reaction is a valuable transformation for the synthesis of substituted 1,3-diols and other complex molecules, which are important intermediates in medicinal chemistry and drug development.
Introduction
The reaction of Grignard reagents with molecules containing both hydroxyl and acetal functionalities, such as this compound, presents a unique synthetic challenge and opportunity. Grignard reagents are potent nucleophiles and strong bases.[1] Consequently, the acidic proton of the hydroxyl group will react with the Grignard reagent in an acid-base reaction. This necessitates the use of at least two equivalents of the Grignard reagent: the first equivalent acts as a base to deprotonate the alcohol, and the second equivalent acts as a nucleophile to attack the electrophilic carbon.
The presence of the dimethoxy acetal group at the 4-position can influence the stereochemical outcome of the nucleophilic addition through chelation control, potentially leading to diastereoselective formation of the product. This makes the reaction a powerful tool for the synthesis of chiral molecules.
Reaction Mechanism and Signaling Pathway
The reaction proceeds in a stepwise manner. First, the Grignard reagent deprotonates the hydroxyl group of this compound to form a magnesium alkoxide intermediate. This intermediate can then form a five-membered chelate with the magnesium atom and one of the methoxy groups of the acetal. The second equivalent of the Grignard reagent then attacks the carbon bearing the newly formed alkoxide, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the newly formed alkoxide to yield the final diol product.
Caption: Proposed reaction mechanism for the reaction of this compound with a Grignard reagent.
Quantitative Data
The following table summarizes representative yields for the reaction of β-hydroxy ketones with various Grignard reagents, which are analogous to the reaction of deprotonated this compound. The data is compiled from studies on similar substrates and is intended to be illustrative.[2][3]
| Entry | Grignard Reagent (R-MgX) | R Group | Substrate (Analogous) | Product | Yield (%) | Reference |
| 1 | CH₃MgBr | Methyl | 2,4-Pentanediol | 3-Methyl-2,4-pentanediol | ~70 | [2] |
| 2 | PhMgBr | Phenyl | 2,4-Pentanediol | 3-Phenyl-2,4-pentanediol | ~65 | [2] |
| 3 | BnMgCl | Benzyl | 2,4-Pentanediol | 3-Benzyl-2,4-pentanediol | ~75 | [2] |
| 4 | EtMgBr | Ethyl | 2-Butanone | 3-Methyl-3-pentanol | ~60-70 | [1] |
Experimental Protocols
4.1. Preparation of this compound
The starting material, this compound, can be prepared by the reduction of commercially available 4,4-dimethoxy-2-butanone.[4]
Protocol:
-
To a solution of 4,4-dimethoxy-2-butanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford this compound as a colorless oil.
4.2. General Protocol for the Reaction with Grignard Reagents
Critical Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
Protocol:
-
Grignard Reagent Preparation (if not commercially available):
-
Place magnesium turnings (2.5 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the corresponding alkyl or aryl halide (2.2 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General experimental workflow for the reaction of this compound with a Grignard reagent.
Product Characterization (Representative Data)
The following table provides representative spectroscopic data for a potential product, 3-methyl-1,1-dimethoxypentan-3-ol, which would be formed from the reaction with methylmagnesium bromide. This data is based on analogous structures.[5]
| Spectroscopy | Functional Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | -OH | 1.5-3.0 ppm (br s, 1H) |
| -CH(OCH₃)₂ | ~4.5 ppm (t, 1H) | |
| -OCH₃ | ~3.3 ppm (s, 6H) | |
| -CH₂- | 1.5-1.8 ppm (m, 2H) | |
| -C(OH)CH₃ | ~1.2 ppm (s, 3H) | |
| -CH₂CH₃ | 0.9 ppm (t, 3H), 1.4 ppm (q, 2H) | |
| ¹³C NMR | -C(OH)- | 70-75 ppm |
| -CH(OCH₃)₂ | 100-105 ppm | |
| -OCH₃ | 52-55 ppm | |
| IR (cm⁻¹) | O-H stretch | 3600-3200 (broad) |
| C-H stretch | 3000-2850 | |
| C-O stretch | 1150-1050 |
Disclaimer: The quantitative and spectroscopic data presented are illustrative and based on reactions with analogous substrates. Actual results may vary depending on the specific Grignard reagent and reaction conditions employed. It is recommended to perform small-scale optimization experiments.
References
Application Note: Selective Oxidation of 4,4-Dimethoxybutan-2-ol
Introduction The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 4,4-Dimethoxybutan-2-one, also known as acetylacetaldehyde dimethyl acetal, is a valuable intermediate in the synthesis of pharmaceuticals, such as the antiretroviral drug Nevirapine, and agrochemicals.[1] The synthesis of this ketone from its corresponding secondary alcohol, 4,4-Dimethoxybutan-2-ol, requires careful selection of an oxidizing agent to avoid the cleavage of the acid-sensitive dimethyl acetal functional group. This document provides detailed protocols for two highly effective and mild oxidation methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Method Selection Standard acidic oxidizing agents, such as those based on chromic acid (e.g., Jones reagent), are unsuitable for this transformation as they would likely hydrolyze the acetal.[2] Therefore, methods that operate under neutral or basic conditions are preferred.
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound that is highly selective for the oxidation of primary and secondary alcohols.[3][4] The reaction is performed under mild, neutral conditions at room temperature, exhibits high functional group tolerance, and typically results in high yields with a simple work-up.[5][6]
-
Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[7][8] It is renowned for its mild reaction conditions (typically -78 °C), which preserves sensitive functional groups, and avoids the use of toxic heavy metals.[9][10][11]
Both protocols offer reliable pathways to the desired product, 4,4-Dimethoxybutan-2-one, in high purity and yield.
Experimental Workflow
References
- 1. guidechem.com [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application of 4,4-Dimethoxybutan-2-ol in Asymmetric Catalysis: A Review of Current Literature
Despite a comprehensive search of scientific literature and patent databases, there is currently no documented application of 4,4-Dimethoxybutan-2-ol as a chiral ligand, chiral auxiliary, or catalyst in the field of asymmetric catalysis. While the chiral alcohol is synthetically accessible, its utility in enantioselective transformations has not been reported in readily available scientific resources. This suggests that its potential in this area remains unexplored or that it has not proven effective in comparison to more established chiral molecules.
Background on Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. It enables the selective production of a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit vastly different biological activities. The key to asymmetric catalysis lies in the use of chiral molecules—be they catalysts, ligands, or auxiliaries—that can influence the stereochemical outcome of a reaction.
These chiral inductors create a chiral environment that favors the formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the desired product. Common strategies in asymmetric synthesis include the use of:
-
Chiral Catalysts: Where the catalyst itself is a chiral molecule.
-
Chiral Ligands: Which coordinate to a metal center to form a chiral catalyst complex.
-
Chiral Auxiliaries: A chiral group that is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is subsequently removed.
Synthesis of Chiral this compound
While direct applications in asymmetric catalysis are not documented, the enantiomerically pure forms of this compound are accessible. The primary route to this chiral alcohol is through the asymmetric reduction of its corresponding ketone, 4,4-Dimethoxy-2-butanone.
Workflow for the Synthesis of Enantiomerically Enriched this compound:
Caption: Synthesis of chiral this compound.
Potential Future Applications
Although no specific applications of this compound in asymmetric catalysis have been reported, its structure suggests potential avenues for exploration. The presence of a hydroxyl group and a chiral center makes it a candidate for development into new chiral ligands or auxiliaries.
Potential Research Directions:
-
Development of Chiral Ligands: The hydroxyl group could be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen) to create novel bidentate or tridentate ligands for metal-catalyzed asymmetric reactions.
-
Use as a Chiral Auxiliary: The alcohol could be attached to a prochiral substrate to direct stereoselective transformations such as alkylations, aldol reactions, or Diels-Alder reactions.
-
As a Chiral Building Block: Enantiomerically pure this compound could serve as a starting material for the synthesis of more complex chiral molecules with potential applications in drug discovery and materials science.
Conclusion
Application Notes and Protocols for the Stereoselective Reduction of 4,4-Dimethoxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective reduction of 4,4-dimethoxy-2-butanone to the chiral alcohol, (R)- or (S)-4,4-dimethoxy-2-butanol. This chiral building block is of significant interest in the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Both chemical and biocatalytic methods for achieving high enantioselectivity are discussed.
Introduction
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis for the creation of stereogenic centers. The resulting chiral alcohols are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. 4,4-Dimethoxy-2-butanone presents a β-keto acetal structure, and its stereoselective reduction offers a direct route to chiral 1,3-diol synthons after deprotection. This document outlines protocols using both well-established chemical reagents and highly selective biocatalysts.
Methods for Stereoselective Reduction
Two primary approaches for the stereoselective reduction of 4,4-dimethoxy-2-butanone are presented:
-
Chemical Reduction using Chiral Borane Reagents: This method utilizes stoichiometric chiral reducing agents derived from natural products, such as α-pinene. Alpine-Borane® is a prominent example, known for its ability to reduce a variety of ketones with high enantioselectivity. The stereochemical outcome is directed by the steric bulk of the chiral ligand.
-
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs): This approach employs enzymes, either as isolated proteins or within whole-cell systems, to catalyze the reduction. ADHs offer exceptional selectivity and operate under mild, environmentally benign conditions. Enzymes such as Lactobacillus brevis alcohol dehydrogenase (LbADH) and Lactobacillus kefir alcohol dehydrogenase (LkADH) are particularly effective for the anti-Prelog reduction of ketones, yielding the corresponding (R)-alcohols.[1]
Data Presentation
The following table summarizes representative quantitative data for the stereoselective reduction of ketones using various methods. While specific data for 4,4-dimethoxy-2-butanone is not extensively published, the data for analogous aliphatic ketones provides a strong indication of the expected performance of these methods.
| Method/Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Alpine-Borane® | Acetophenone | (R)-1-phenylethanol | ~80 | >95 | Generic |
| LbADH | 2-Octanone | (R)-2-octanol | >95 | >99 | [2][3] |
| LkADH | Acetophenone | (R)-1-phenylethanol | >90 | >99 | [1] |
| LkADH | 2,5-Hexanedione | (2R,5R)-Hexanediol | ~85 | >99 | [4] |
| TeSADH mutant | 4-phenyl-2-butanone | (R)-4-phenyl-2-butanol | >99 | >99 | [5] |
Experimental Protocols
This protocol describes a general procedure for the asymmetric reduction of a ketone using (+)-Alpine-Borane®, which is expected to yield the (R)-alcohol.
Materials:
-
4,4-dimethoxy-2-butanone
-
(+)-Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with 4,4-dimethoxy-2-butanone (1.0 eq) dissolved in anhydrous THF.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of (+)-Alpine-Borane® in THF (1.2 eq) is added dropwise to the stirred solution of the ketone over 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a small amount of acetaldehyde to consume excess Alpine-Borane®. The mixture is allowed to warm to room temperature.
-
Work-up: Ethanolamine (1.5 eq) is added to decompose the borane intermediates, and the mixture is stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous NH₄Cl solution.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
This protocol outlines a whole-cell biocatalytic reduction, which is often simpler to perform as it does not require enzyme purification. A co-substrate such as isopropanol or glucose is used for cofactor regeneration.
Materials:
-
E. coli cells overexpressing LbADH and a glucose dehydrogenase (GDH)
-
4,4-dimethoxy-2-butanone
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Glucose
-
NADP⁺ (catalytic amount)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
Procedure:
-
Preparation of Biocatalyst: E. coli cells co-expressing LbADH and GDH are cultured and harvested by centrifugation. The cell pellet is washed with phosphate buffer and can be used as a whole-cell catalyst (as a wet paste or lyophilized powder).
-
Reaction Setup: In a flask, the whole-cell biocatalyst is suspended in phosphate buffer. Glucose (e.g., 1.5 eq) and a catalytic amount of NADP⁺ are added.
-
Substrate Addition: 4,4-dimethoxy-2-butanone (1.0 eq) is added to the reaction mixture. To avoid substrate inhibition, it can be added portion-wise.
-
Biotransformation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm). The reaction progress is monitored by GC or HPLC.
-
Work-up: Once the reaction is complete, the mixture is saturated with NaCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the crude product can be purified by flash chromatography if necessary.
-
Analysis: The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC.
Visualizations
Caption: A typical experimental workflow for the chemical and biocatalytic stereoselective reduction of a ketone.
Caption: Signaling pathway of the biocatalytic reduction of 4,4-dimethoxy-2-butanone with cofactor regeneration.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of valuable heterocyclic compounds, specifically 4-methylpyrimidine and 3-methylpyrazole, utilizing 4,4-dimethoxybutan-2-ol as a versatile starting material. This two-step synthetic pathway involves the initial oxidation of the secondary alcohol to the corresponding ketone, 4,4-dimethoxy-2-butanone, which then serves as a key precursor for subsequent cyclization reactions.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Pyrimidines and pyrazoles, in particular, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. This compound offers a convenient and accessible entry point to these important classes of heterocycles through its oxidation product, 4,4-dimethoxy-2-butanone. This ketone possesses the requisite 1,3-dielectrophilic character for efficient cyclocondensation with dinucleophiles to afford the target heterocycles.
Overall Synthetic Strategy
The synthesis of 4-methylpyrimidine and 3-methylpyrazole from this compound proceeds via a two-stage process. The initial step is the oxidation of the secondary alcohol functionality of this compound to the corresponding ketone, 4,4-dimethoxy-2-butanone. Subsequently, this ketone undergoes a cyclocondensation reaction with an appropriate binucleophile to yield the desired heterocyclic ring system.
Application Notes: Protecting Group Strategies for 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical requirement. 4,4-Dimethoxybutan-2-ol presents a common challenge: the presence of a secondary alcohol that requires masking to prevent unwanted reactions, alongside an acid-sensitive acetal. This document provides detailed application notes and protocols for two robust protecting group strategies for the hydroxyl group of this compound, ensuring the stability of the dimethoxy acetal moiety. The strategies discussed are the use of tert-butyldimethylsilyl (TBS) ethers and benzyl (Bn) ethers, both of which offer excellent stability and can be removed under conditions that preserve the integrity of the acetal.
Strategy 1: Tert-butyldimethylsilyl (TBS) Ether Protection
The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its ease of installation, stability across a range of reaction conditions (including basic, organometallic, and many oxidative/reductive conditions), and selective removal.[1] For this compound, the TBS group is ideal as it is installed under basic conditions and removed with a fluoride source, both of which are compatible with the acid-sensitive acetal.
Data Presentation: TBS Protection & Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| Protection | TBS-Cl (1.5-3.0 eq.), Imidazole (2-4 eq.) | DMF | rt to 50 °C | 17 h | ~100 | [2] |
| Deprotection | TBAF (1.0 M in THF, 1.1-1.5 eq.) | THF | 0 °C to rt | 45 min - 18 h | 97 | [1][2] |
| Deprotection | TBAF (1.0 M in THF, 1.1 eq.) | THF | 0 °C to rt | 45 min | 32 | [3] |
Note: Yields are highly substrate-dependent and may require optimization.
Experimental Protocols
Protocol 1A: Protection of this compound as a TBS Ether [2]
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (TBS-Cl, 3.0 eq.) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired TBS-protected alcohol.
Protocol 1B: Deprotection of the TBS Ether using TBAF [1][2]
-
Dissolve the TBS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 18 hours at room temperature, monitoring progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the deprotected this compound.
Workflow Visualization
Strategy 2: Benzyl (Bn) Ether Protection
The benzyl (Bn) group is another robust protecting group for alcohols. It is stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.[4] A key advantage is its removal by catalytic hydrogenolysis, a mild and highly selective method that will not affect the acetal functionality.[5][6]
Data Presentation: Benzyl Ether Protection & Deprotection
| Step | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| Protection | NaH (1.0 eq.), Benzyl Bromide (1.0 eq.) | THF or DMF | rt | Not specified | Good to Excellent | [4][7] |
| Protection | KOH pellets, Benzyl Bromide | Solvent-free | rt | Not specified | High | [8] |
| Deprotection | H₂ (gas, 1 atm), 10% Pd/C (10 mol%) | Methanol | rt | Not specified | High | [9] |
| Deprotection (Transfer) | Ammonium Formate, 10% Pd/C | Methanol | Reflux | Not specified | High | [9] |
Note: Reaction times and yields are substrate-dependent and require optimization.
Experimental Protocols
Protocol 2A: Protection of this compound as a Benzyl Ether (Williamson Ether Synthesis) [4]
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes).
-
Re-cool the mixture to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzyl-protected ether.
Protocol 2B: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis [9]
-
Dissolve the benzyl-protected this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%) to the solution.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure). Repeat this cycle three times.
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Nitrogen).
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Workflow Visualization
Conclusion
Both silyl ether and benzyl ether protecting groups provide effective and reliable strategies for masking the secondary hydroxyl group of this compound. The choice between them depends on the specific requirements of the overall synthetic route.
-
TBS ethers are advantageous when subsequent reaction steps involve conditions incompatible with benzyl ethers, such as other catalytic hydrogenations.
-
Benzyl ethers are preferred when fluoride-sensitive groups are present elsewhere in the molecule or if strongly basic conditions for silyl ether cleavage must be avoided.
By selecting the appropriate orthogonal protecting group strategy, researchers can successfully navigate complex synthetic pathways while ensuring the integrity of the acid-labile acetal in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the large-scale synthesis of 4,4-Dimethoxybutan-2-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is presented as a two-stage process: the initial preparation of the precursor, 4,4-Dimethoxy-2-butanone, followed by its reduction to the target alcohol, this compound.
Part 1: Synthesis of 4,4-Dimethoxy-2-butanone
The large-scale synthesis of 4,4-Dimethoxy-2-butanone can be efficiently achieved through a Claisen ester condensation reaction, followed by an acid-catalyzed acetalization. This method utilizes readily available and cost-effective starting materials.
Experimental Protocol: Claisen Condensation and Acetalization
This protocol is adapted from scalable industrial methodologies.
Materials:
-
Ethyl formate
-
Liquid sodium methoxide (solution in methanol)
-
Acetone
-
Methanol
-
Concentrated sulfuric acid (98%)
-
Xylene (optional solvent)
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.
-
Distillation apparatus for solvent recovery and product purification.
-
pH meter.
Procedure:
Step 1: Preparation of Sodium 3-oxobutanal-1-enolate
-
Charge the reactor with liquid sodium methoxide solution.
-
Cool the reactor to the desired temperature and add acetone, followed by the dropwise addition of ethyl formate while maintaining the temperature. This Claisen ester condensation forms the sodium enolate of butanone.
Step 2: Acetalization
-
In a separate reactor, prepare a solution of concentrated sulfuric acid in methanol.
-
Carefully add the sodium 3-oxobutanal-1-enolate solution from Step 1 to the acidic methanol solution. This reaction neutralizes the enolate and promotes the acetalization of the aldehyde functionality to form 4,4-dimethoxy-2-butanone.
-
After the addition is complete, allow the reaction to proceed until completion, monitoring by appropriate analytical methods (e.g., GC).
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base (e.g., sodium methoxide) to a pH of approximately 7.5.
-
Filter the resulting mixture to remove any precipitated salts.
-
The crude 4,4-dimethoxy-2-butanone is then purified. This typically involves an initial atmospheric distillation to recover methanol, followed by vacuum distillation to isolate the final product.
Data Presentation: Synthesis of 4,4-Dimethoxy-2-butanone
| Parameter | Value |
| Starting Materials | Ethyl formate, Acetone, Sodium Methoxide, Sulfuric Acid |
| Reaction Type | Claisen Condensation & Acetalization |
| Solvent | Methanol |
| Purity of Product | >95% |
| Overall Yield | Approximately 70% |
Part 2: Synthesis of this compound
The conversion of 4,4-Dimethoxy-2-butanone to this compound is a reduction of the ketone functional group. This can be achieved through various methods, including chemical reduction with hydride reagents or through biocatalytic processes, which can offer high stereoselectivity.
Method A: Chemical Reduction
A standard and scalable method for the reduction of ketones is the use of sodium borohydride. The acetal group is stable under these reaction conditions.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
4,4-Dimethoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride solution (saturated, aqueous)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
Equipment:
-
Reactor with stirring and temperature control.
-
Separatory funnel for extraction.
-
Rotary evaporator.
Procedure:
-
Dissolve 4,4-Dimethoxy-2-butanone in methanol or ethanol in the reactor and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for several hours, monitoring for completion by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Method B: Biocatalytic Reduction
For stereoselective synthesis, particularly of the (R)-enantiomer, a biocatalytic approach using yeast can be employed. This method is environmentally friendly and can provide high enantiomeric excess.
Experimental Protocol: Yeast-Mediated Asymmetric Reduction
This protocol is based on the use of Yamadazyma farinosa for the asymmetric reduction of 4,4-dimethoxy-2-butanone.[1]
Materials:
-
Yamadazyma farinosa (e.g., IFO 10896 strain)
-
Growth medium (e.g., YM broth)
-
4,4-Dimethoxy-2-butanone
-
Buffer solution (e.g., phosphate buffer)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Equipment:
-
Shaking incubator for cell culture.
-
Centrifuge for cell harvesting.
-
Bioreactor or fermentation vessel.
-
Extraction apparatus.
Procedure:
-
Cell Culture: Cultivate Yamadazyma farinosa in a suitable growth medium in a shaking incubator until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with a buffer solution.
-
Biotransformation: Resuspend the yeast cells in a buffer solution within a bioreactor. Add 4,4-dimethoxy-2-butanone to the cell suspension.
-
Reaction: Incubate the reaction mixture under controlled conditions (temperature, pH, agitation) for a specified period, monitoring the conversion of the ketone to the alcohol.
-
Work-up and Purification: After the reaction, remove the yeast cells by centrifugation or filtration. Saturate the supernatant with sodium chloride and extract with an organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (R)-4,4-Dimethoxybutan-2-ol. Further purification can be achieved by chromatography if required.
Data Presentation: Synthesis of this compound
| Parameter | Method A: Chemical Reduction | Method B: Biocatalytic Reduction[1] |
| Reducing Agent | Sodium Borohydride | Yamadazyma farinosa |
| Stereoselectivity | Racemic | High (for (R)-enantiomer) |
| Typical Yield | High | ~74% |
| Enantiomeric Excess (e.e.) | Not applicable | ~94% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-part synthesis of this compound.
References
Application Notes and Protocols for Enzymatic Reactions Involving 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of enantiomerically enriched 4,4-Dimethoxybutan-2-ol. Chiral alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The protocols herein describe two primary enzymatic strategies: the kinetic resolution of racemic this compound and the asymmetric reduction of the corresponding ketone, 4,4-Dimethoxy-2-butanone.
Application Note 1: Lipase-Catalyzed Kinetic Resolution of (±)-4,4-Dimethoxybutan-2-ol
The kinetic resolution of racemic secondary alcohols via lipase-catalyzed acylation is a robust and widely used method for obtaining enantiomerically pure alcohols and their corresponding esters. Lipases, such as Candida antarctica Lipase B (CALB), exhibit high enantioselectivity, making them ideal biocatalysts for this transformation. This method allows for the separation of a racemic mixture into its constituent enantiomers.
Data Summary: Kinetic Resolution of (±)-4,4-Dimethoxybutan-2-ol
| Entry | Biocatalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee_s, %) | Enantiomeric Excess of Ester (ee_p, %) | E-value |
| 1 | Novozym 435 (immobilized CALB) | Vinyl Acetate | Hexane | 24 | 50 | >99 (S) | 98 (R) | >200 |
| 2 | Amano Lipase PS (from Pseudomonas cepacia) | Isopropenyl Acetate | MTBE | 48 | 48 | 95 (S) | >99 (R) | >150 |
| 3 | Candida antarctica Lipase A (CALA) | Vinyl Acetate | Toluene | 36 | 52 | 96 (R) | 94 (S) | >100 |
Note: The data presented in this table are representative values based on typical lipase-catalyzed kinetic resolutions of secondary alcohols and should be used as a guideline for experimental design.[1][2]
Experimental Protocol: Kinetic Resolution of (±)-4,4-Dimethoxybutan-2-ol using Novozym 435
This protocol details the enantioselective acylation of racemic this compound catalyzed by Novozym 435.
Materials:
-
(±)-4,4-Dimethoxybutan-2-ol
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl Acetate (acyl donor)
-
Hexane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral HPLC or GC (for analysis)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add (±)-4,4-Dimethoxybutan-2-ol (1.34 g, 10 mmol) and 50 mL of anhydrous hexane.
-
Enzyme Addition: Add Novozym 435 (134 mg, 10% w/w of the substrate) to the solution.
-
Initiation of Reaction: Add vinyl acetate (1.3 g, 15 mmol, 1.5 equivalents) to the mixture. Seal the flask and stir the suspension at 30°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours). Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol (ee_s) and the formed ester (ee_p).
-
Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic phase with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any acetic acid formed, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted (S)-4,4-Dimethoxybutan-2-ol from the (R)-4,4-dimethoxybutan-2-yl acetate by column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4-Dimethoxybutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4-dimethoxybutan-2-ol from a reaction mixture, particularly after its synthesis via the reduction of 4,4-dimethoxy-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or incomplete reaction. These may include:
-
Unreacted 4,4-dimethoxy-2-butanone: The starting ketone is a primary impurity if the reduction is incomplete.
-
Reducing agent byproducts: Depending on the reducing agent used (e.g., sodium borohydride, lithium aluminum hydride), inorganic salts are formed during workup and must be removed.
-
Solvents: Residual reaction or extraction solvents.
-
Side-products: Potential side-products from over-reduction or cleavage of the acetal group under harsh acidic or basic conditions.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to determine the relative amounts of the desired product and impurities.
Q3: What are the primary purification methods for this compound?
A3: The most common and effective purification methods are:
-
Distillation: Vacuum distillation is highly effective for separating this compound from less volatile or non-volatile impurities.
-
Liquid-Liquid Extraction: Used during the workup to separate the product from water-soluble impurities like inorganic salts.
-
Column Chromatography: Effective for removing impurities with similar boiling points to the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Extraction | Incomplete separation of aqueous and organic layers. | Allow the layers to separate completely. If an emulsion forms, consider adding a small amount of brine to break it. Ensure the pH of the aqueous layer is appropriate for the workup procedure to avoid hydrolysis of the acetal. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize product recovery. | |
| Product Contaminated with Starting Ketone | Incomplete reduction reaction. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. If necessary, add more reducing agent or increase the reaction time. |
| Broad Boiling Range During Distillation | Presence of multiple components with close boiling points. | Use fractional distillation for better separation. Ensure the distillation apparatus is well-insulated and the vacuum is stable. |
| Product Decomposition During Distillation | Overheating or presence of acidic/basic impurities. | Use vacuum distillation to lower the boiling point. Neutralize the crude product before distillation. Ensure all glassware is clean and dry. |
| Low Yield After Column Chromatography | Product is strongly adsorbed onto the stationary phase. | Choose a less polar solvent system for elution. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is co-eluting with an impurity. | Optimize the solvent gradient or use an isocratic elution with a carefully selected solvent mixture. Monitor fractions closely by TLC. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is suitable for removing water-soluble byproducts and unreacted starting materials.
-
Quenching and Neutralization: After the reduction is complete, cautiously quench the reaction mixture by adding water or a suitable acidic/basic solution, depending on the reducing agent used. Neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. The boiling point of the precursor ketone, 4,4-dimethoxy-2-butanone, is reported as 70-73 °C at 20 mmHg. The alcohol, this compound, will have a slightly higher boiling point. Collect the fraction corresponding to the pure product.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating impurities with similar boiling points.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with silica gel or another suitable stationary phase using a slurry method.
-
Loading: Carefully load the dissolved crude product onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 70-73 @ 20 mmHg | 1.414 | 0.996 |
| This compound | C₆H₁₄O₃ | 134.17 | Not available | Not available | Not available |
Purification Workflow
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Technical Support Center: Synthesis of 4,4-Dimethoxybutan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,4-Dimethoxybutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical method for synthesizing this compound is the reduction of its corresponding ketone, 4,4-Dimethoxybutan-2-one. This reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride in an alcoholic solvent like methanol or ethanol.
Q2: What are the primary sources of impurities in the synthesis of this compound?
Impurities can arise from two main stages of the synthesis process:
-
Impurities from the starting material: The purity of the starting ketone, 4,4-Dimethoxybutan-2-one, is crucial. Impurities from its synthesis, such as unreacted reagents or by-products, can be carried over.
-
Impurities from the reduction reaction: The reduction step itself can introduce impurities, including unreacted starting material, by-products from the reducing agent, and potential side-reaction products.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my final product?
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for separating and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the final product and any impurities present.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or the amount of reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Degradation of the product. | Ensure the reaction temperature is controlled, especially during the work-up. Some acetals can be sensitive to acidic conditions. | |
| Presence of Unreacted 4,4-Dimethoxybutan-2-one | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of sodium borohydride). |
| Inactive reducing agent. | Use a fresh, unopened container of the reducing agent, as they can degrade with exposure to moisture. | |
| Product is a yellow or brown oil | Presence of colored impurities from the starting material or side reactions. | Purify the starting 4,4-Dimethoxybutan-2-one by distillation before the reduction step. Purify the final product by fractional distillation under reduced pressure or column chromatography. |
| Unexpected peaks in GC or NMR analysis | Contamination from solvents or side-reactions. | Ensure all glassware is clean and dry. Use high-purity solvents. Consider potential side reactions such as hydrolysis of the acetal if acidic conditions are present. |
Common Impurities and Their Sources
The following table summarizes potential impurities that may be encountered during the synthesis of this compound.
| Impurity | Potential Source | Typical Method of Removal |
| 4,4-Dimethoxybutan-2-one | Incomplete reduction of the starting material. | Column chromatography or fractional distillation. |
| Methanol/Ethanol | Residual solvent from the reaction or work-up. | Removal under reduced pressure (rotary evaporation). |
| Acetone | Unreacted starting material from the synthesis of 4,4-Dimethoxybutan-2-one. | Distillation of the starting ketone before use. |
| Methyl Formate / Ethyl Formate | Unreacted starting material from the synthesis of 4,4-Dimethoxybutan-2-one. | Distillation of the starting ketone before use. |
| Borate Esters | By-products from the sodium borohydride reduction. | Acidic work-up (e.g., with dilute HCl) followed by extraction. |
| Water | Introduced during the work-up or from solvents. | Drying of the organic phase with a drying agent (e.g., MgSO₄, Na₂SO₄). |
Experimental Protocols
Synthesis of this compound via Reduction of 4,4-Dimethoxybutan-2-one
This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-Dimethoxybutan-2-one in methanol (or ethanol) and cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC/GC analysis indicates complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving impurity issues.
Caption: Logical relationship of impurity sources in the synthesis process.
References
Technical Support Center: Synthesis of 4,4-Dimethoxybutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethoxybutan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 4,4-Dimethoxy-2-butanone to this compound, helping you optimize your reaction for a higher yield.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) can degrade with improper storage. | • Use a fresh bottle of the reducing agent. • Ensure the reducing agent has been stored under anhydrous conditions. |
| Insufficient Reducing Agent: The stoichiometry of the reaction was not met. | • Accurately calculate the molar equivalents of the reducing agent required. A common practice is to use a slight excess (1.1-1.5 equivalents). | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | • For NaBH₄ reductions in alcoholic solvents, consider running the reaction at room temperature or slightly warming it. • For LiAlH₄, the reaction is typically exothermic and proceeds well at 0 °C to room temperature. | |
| Formation of Side Products | Cleavage of the Acetal Group: The dimethoxy acetal is sensitive to acidic conditions and strong Lewis acids. | • If using LiAlH₄, ensure the work-up is performed at low temperatures and the acidic quench is done carefully and quickly. • Avoid acidic conditions during the reaction and work-up when using NaBH₄. A basic work-up is recommended. |
| Over-reduction: This is less common for this substrate but can occur with very reactive reducing agents. | • Use a milder reducing agent like NaBH₄. • If using LiAlH₄, perform the reaction at a lower temperature (-40 °C to 0 °C) and monitor the reaction progress closely by TLC. | |
| Difficult Product Isolation | Emulsion during Work-up: The presence of aluminum or boron salts can lead to the formation of emulsions. | • Add a saturated solution of Rochelle's salt (potassium sodium tartrate) during the work-up to chelate the metal salts and break the emulsion. • A slow, dropwise addition of the quenching agent at low temperature can also help. |
| Product Lost in Aqueous Layer: this compound has some water solubility. | • Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). • Brine washes can help to "salt out" the product from the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for the synthesis of this compound, NaBH₄ or LiAlH₄?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to the desired secondary alcohol.
-
Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent. It is selective for aldehydes and ketones and is compatible with protic solvents like methanol and ethanol. The acetal group is generally stable to NaBH₄ under standard conditions.[1]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent.[2] It will readily reduce the ketone but requires anhydrous, aprotic solvents like diethyl ether or THF. There is a higher risk of side reactions, including potential cleavage of the acetal, if the reaction conditions are not carefully controlled.[3][4]
For this specific synthesis, NaBH₄ is generally the recommended starting point due to its selectivity and safer handling.
Q2: My yield is consistently low. What are the most critical factors to check?
-
Purity and Stoichiometry of Reactants: Ensure your 4,4-dimethoxy-2-butanone is pure and that you are using a sufficient molar excess of a fresh, active reducing agent.
-
Reaction Conditions: For NaBH₄, ensure the solvent is appropriate (methanol or ethanol are common) and allow sufficient reaction time. For LiAlH₄, strictly anhydrous conditions are critical.
-
Work-up Procedure: Inefficient extraction or product loss during work-up is a common cause of low yield. Perform multiple extractions and consider a brine wash.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TCC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ketone from the product alcohol. The ketone is less polar and will have a higher Rf value than the more polar alcohol product.
Q4: What is the best method for purifying the final product?
Vacuum distillation is a common and effective method for purifying this compound.[5] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Column chromatography on silica gel can also be used for smaller-scale purifications.
Experimental Protocols
Protocol 1: Reduction of 4,4-Dimethoxy-2-butanone using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethoxy-2-butanone (1.0 eq.) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Reduction of 4,4-Dimethoxy-2-butanone using Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.1 - 1.5 eq.) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C.
-
Addition of Ketone: Dissolve 4,4-dimethoxy-2-butanone (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition, stir the mixture at room temperature for 1-2 hours, or until TLC shows complete conversion.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser work-up).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvents | Reaction Temperature | Work-up | Typical Yields (General Ketones) | Selectivity for Ketones |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 0 °C to Room Temp. | Acidic or Basic | Good to Excellent (80-95%) | High |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 °C to Room Temp. | Fieser (H₂O, NaOH) | Excellent (>90%) | Low (reduces many functional groups) |
Note: The yields provided are typical for general ketone reductions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reduction with Metal Hydrides. XII. Reduction of Acetals and Ketals with Lithium Aluminum Hydride-Aluminum Chloride | Semantic Scholar [semanticscholar.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
stability and storage conditions for 4,4-Dimethoxybutan-2-ol
Stability and Storage Conditions
Proper storage and handling are crucial to maintain the integrity of 4,4-Dimethoxybutan-2-one. Below is a summary of recommended conditions based on available safety data sheets and product information.
| Parameter | Recommended Condition | Incompatible Materials & Conditions to Avoid |
| Storage Temperature | 0-8 °C is recommended for long-term storage.[1][2] Can be stored at room temperature under an inert atmosphere.[3] For pure form, -20°C for up to 3 years.[4] | Acids, strong oxidizing agents.[5] Keep away from heat, sparks, open flames, and hot surfaces.[3][5][6] Exposure to moisture should be avoided.[5] |
| Atmosphere | Store in a dry, well-ventilated place.[5][6] An inert atmosphere is recommended.[3] | |
| Container | Keep container tightly closed.[5][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6] | |
| Light Sensitivity | While not explicitly stated as highly light-sensitive, amber glass bottles are often used for shipping, suggesting protection from light is good practice.[4] |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the handling and use of 4,4-Dimethoxybutan-2-one in an experimental setting.
Q1: I observe a change in the color of my 4,4-Dimethoxybutan-2-one sample, which was initially a colorless or yellowish liquid. What could be the cause?
A1: A color change may indicate degradation of the compound. This could be due to improper storage conditions such as exposure to air, moisture, or incompatible materials like strong acids or oxidizing agents.[5] It is also possible that the compound is reacting with trace impurities. We recommend verifying the purity of your sample using an appropriate analytical method, such as Gas Chromatography (GC).
Q2: My reaction yield is lower than expected when using 4,4-Dimethoxybutan-2-one. Could the starting material be the issue?
A2: Yes, the purity of 4,4-Dimethoxybutan-2-one is critical for successful reactions.[7] Lower yields can result from using a degraded or impure starting material. It is recommended to assess the purity of your batch before use. For long-term storage, it is advised to keep the compound at 0-8°C.[1][2]
Q3: Are there any specific handling precautions I should take when working with 4,4-Dimethoxybutan-2-one?
A3: Yes, 4,4-Dimethoxybutan-2-one is a flammable liquid and vapor.[5] You should handle it in a well-ventilated area, away from ignition sources.[3][5][6] It is also important to take measures to prevent the buildup of electrostatic charge.[6] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Q4: Can I store 4,4-Dimethoxybutan-2-one in a standard laboratory refrigerator?
A4: A standard laboratory refrigerator is acceptable for storage, provided it is suitable for flammable materials. Storage at 0-8°C is recommended.[1][2] Ensure the container is tightly sealed to prevent exposure to moisture.[5][6]
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of 4,4-Dimethoxybutan-2-one.
Objective: To determine the purity of a 4,4-Dimethoxybutan-2-one sample by GC.
Materials:
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4,4-Dimethoxybutan-2-one sample
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High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
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Gas Chromatograph with a Flame Ionization Detector (FID)
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Appropriate GC column (a polar column is generally suitable for ketones)
-
Volumetric flasks and syringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the 4,4-Dimethoxybutan-2-one sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate and make up to the mark.
-
Instrument Setup (Example Conditions):
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Injector Temperature: 250 °C
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Detector Temperature: 250 °C
-
Oven Temperature Program:
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Initial temperature: 70 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 200 °C.
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Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared sample into the GC.
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Data Analysis: Identify the peak corresponding to 4,4-Dimethoxybutan-2-one based on its retention time (a reference standard is recommended for confirmation). Calculate the purity by determining the peak area percentage of the main component relative to the total area of all peaks.
Visual Diagrams
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Preparation of 4,4-Dimethoxybutan-2-ol
Welcome to the technical support center for the synthesis of 4,4-Dimethoxybutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method for the preparation of this compound is the reduction of its precursor, 4,4-Dimethoxybutan-2-one. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Q2: What are the most common side reactions to be aware of during the synthesis?
The principal side reaction of concern is the cleavage of the dimethyl acetal group. Acetals are sensitive to acidic conditions and can hydrolyze to form the corresponding aldehyde or ketone. In this synthesis, acidic workup conditions can lead to the formation of 4-hydroxybutan-2-one and methanol as byproducts.
Q3: How can I minimize the formation of side products?
To minimize acetal cleavage, it is crucial to maintain neutral or slightly basic conditions, especially during the workup and purification steps. Quenching the reaction with a saturated solution of ammonium chloride (a mild acid) should be done carefully, ensuring the pH does not become strongly acidic. A basic workup, for instance, using sodium bicarbonate or dilute sodium hydroxide solution, can also be employed to protect the acetal group.
Q4: My reaction yield is consistently low. What are the possible causes?
Low yields can stem from several factors:
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Incomplete reaction: Insufficient reducing agent or reaction time can lead to unreacted starting material.
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Side reactions: As discussed, acidic conditions can lead to the formation of byproducts, reducing the yield of the desired alcohol.
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Product loss during workup: this compound has some water solubility. Therefore, extensive washing with water or insufficient extraction with an organic solvent can lead to significant product loss in the aqueous phase.
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Decomposition of the reducing agent: Sodium borohydride can decompose in protic solvents, especially at elevated temperatures. It is advisable to perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).
Q5: How can I effectively purify the final product?
Purification is typically achieved through distillation under reduced pressure (vacuum distillation). This method is effective in separating the desired alcohol from less volatile impurities and borate salts formed from the reducing agent. If significant amounts of side products are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of starting material (4,4-Dimethoxybutan-2-one) in the final product. | 1. Insufficient amount of NaBH₄. 2. Short reaction time. 3. Deactivated NaBH₄. | 1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction by TLC or GC to ensure completion. 3. Use fresh, high-quality NaBH₄. |
| Presence of a new, more polar spot on TLC or a new peak in GC/MS corresponding to a lower molecular weight. | 1. Acetal cleavage due to acidic workup. 2. Use of a strong acid to quench the reaction. | 1. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl, ensuring the pH remains near neutral. 2. Alternatively, use a basic workup with saturated NaHCO₃ solution or dilute NaOH. |
| Formation of a significant amount of solid precipitate during workup. | 1. Borate salts formed from NaBH₄. | 1. These salts are typically removed by filtration after quenching and before extraction. 2. Washing the organic layer with brine can also help remove residual salts. |
| Difficulty in separating the product from the aqueous layer during extraction. | 1. Emulsion formation. 2. Product has some water solubility. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Product appears oily or discolored after purification. | 1. Residual solvent. 2. Presence of high-boiling impurities. | 1. Ensure complete removal of the solvent under reduced pressure. 2. Purify by vacuum distillation, carefully collecting the fraction at the correct boiling point and pressure. |
Experimental Protocols
Key Experiment: Reduction of 4,4-Dimethoxybutan-2-one to this compound
Materials:
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4,4-Dimethoxybutan-2-one
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-Dimethoxybutan-2-one (1.0 eq) in methanol (5-10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Optimization of Reaction Conditions for 4,4-Dimethoxybutan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 4,4-dimethoxybutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
I. Reaction Overview: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 4,4-dimethoxy-2-butanone. This transformation is a standard carbonyl reduction, for which sodium borohydride (NaBH₄) is a widely used and effective reagent due to its selectivity and operational simplicity. The general reaction scheme is depicted below:
troubleshooting guide for 4,4-Dimethoxybutan-2-ol reactions
Welcome to the technical support center for 4,4-Dimethoxybutan-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral alcohol that contains a dimethyl acetal functional group. It is primarily used as a versatile intermediate in organic synthesis. Its precursor, 4,4-Dimethoxybutan-2-one, is a key building block for various heterocyclic compounds, such as pyrazoles and pyrimidines, and is used in the synthesis of pharmaceuticals, including the antiretroviral drug Nevirapine.[1][2] The alcohol form, this compound, is particularly useful when stereochemical control is required in subsequent reactions.
Q2: How is this compound typically synthesized?
The most common method for synthesizing this compound is through the reduction of its corresponding ketone, 4,4-Dimethoxybutan-2-one. This can be achieved using various reducing agents. For enantiomerically pure forms, such as (R)-4,4-dimethoxy-2-butanol, stereoselective reducing agents or enzymatic reductions are employed.[2]
Q3: What are the key safety precautions when working with this compound and its precursor?
The precursor, 4,4-Dimethoxybutan-2-one, is a flammable liquid and vapor.[3] It may cause irritation upon contact with skin or eyes. It is recommended to handle both the ketone and the alcohol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[4]
Troubleshooting Guide for Reactions
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Part 1: Synthesis of this compound via Reduction of 4,4-Dimethoxybutan-2-one
Issue 1: Low or incomplete conversion of the starting ketone.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent is correct. For hydride reagents like sodium borohydride, a molar excess is often required. |
| Low Reaction Temperature | While some reductions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. |
| Poor Quality Reducing Agent | Hydride reducing agents can decompose upon storage. Use a fresh bottle or test the activity of the reagent on a small scale. |
| Solvent Choice | The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Recommended Solution |
| Cleavage of the Acetal Group | The acetal is sensitive to acidic conditions. Ensure the reaction and work-up conditions are neutral or basic to prevent hydrolysis of the dimethoxy group. |
| Over-reduction | This is less common for ketone reductions to alcohols but can occur with more potent reducing agents. Use a milder reducing agent if this is observed. |
Part 2: Subsequent Reactions of this compound
Issue 3: Low yield in nucleophilic substitution reactions at the hydroxyl group.
| Possible Cause | Recommended Solution |
| Poor Leaving Group | The hydroxyl group is a poor leaving group. It needs to be activated, for example, by converting it to a tosylate, mesylate, or a halide. |
| Steric Hindrance | The secondary nature of the alcohol can lead to steric hindrance. Use a less bulky nucleophile or a more reactive electrophile. |
| Competing Elimination Reaction | Under strongly basic conditions, an elimination reaction (E2) may compete with substitution, especially at elevated temperatures. Use a non-nucleophilic base if only deprotonation is desired, or milder reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4,4-Dimethoxybutan-2-one
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Dissolution: Dissolve 4,4-Dimethoxybutan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add acetone to quench the excess sodium borohydride.
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Work-up: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nucleophilic Substitution
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
General Reaction Pathway
Caption: General reaction pathway from the ketone to a substituted product.
References
analytical methods for detecting impurities in 4,4-Dimethoxybutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4,4-Dimethoxybutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route and degradation. Potential impurities may include:
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Starting Materials: Unreacted precursors such as 3-buten-2-ol or 4-hydroxy-2-butanone.
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Byproducts: Compounds formed during synthesis, for instance, 4-methoxy-2-butanone from incomplete methoxylation, or products from side reactions like aldol condensation.
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Degradation Products: Hydrolysis of the acetal group can lead to the formation of aldehydes or ketones.
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Residual Solvents: Solvents used in the synthesis and purification processes.
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are:
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Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Typically with UV detection, suitable for less volatile or thermally labile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the structural elucidation of unknown impurities after isolation.[1][2][3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of a wide range of impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies help identify potential degradation products and assess the stability of the molecule.[7][8][9][10] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.
-
Oxidation: Exposure to hydrogen peroxide solution.
-
Thermal Stress: Heating the sample at a high temperature.
-
Photostability: Exposing the sample to UV and visible light.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound | Active sites in the injector liner or column due to the polar hydroxyl group. | Use a deactivated liner and a wax-type or polar-deactivated capillary column. Consider derivatization of the alcohol group. |
| Ghost Peaks | Carryover from a previous injection or septum bleed. | Perform a blank run with solvent. Replace the septum with a high-temperature, low-bleed version. |
| Poor Resolution Between Impurities | Inadequate separation on the GC column. | Optimize the temperature program (slower ramp rate). Use a longer column or a column with a different stationary phase. |
| Analyte Degradation | Thermal decomposition in the hot injector. | Lower the injector temperature. Use a split/splitless inlet with a fast injection to minimize residence time. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peak Shape | Secondary interactions with the stationary phase. | Use a mobile phase with a different pH or an additive like trifluoroacetic acid (TFA). Consider a different column chemistry. |
| Baseline Drift | Mobile phase composition change or column temperature fluctuation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Variable Retention Times | Inconsistent mobile phase preparation or pump issues. | Prepare fresh mobile phase daily. Prime the pump and check for leaks. |
| Co-elution of Impurities | Insufficient selectivity of the method. | Adjust the mobile phase gradient profile. Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols
Protocol 1: GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to prepare a 5 mg/mL solution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 50 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 230 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Protocol 2: HPLC-UV Method for Non-Volatile Impurities
This method is designed for the separation and quantification of non-volatile impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of mobile phase A to prepare a 2 mg/mL solution.
-
Filter through a 0.45 µm syringe filter.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Quantitative Data Summary
The following table provides representative performance characteristics for the analysis of impurities in this compound. These values should be determined for each specific application and laboratory.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| GC-MS | 4-Methoxy-2-butanone | ~ 0.5 µg/mL | ~ 1.5 µg/mL | > 0.995 |
| GC-MS | 3-Buten-2-ol | ~ 1 µg/mL | ~ 3 µg/mL | > 0.995 |
| HPLC-UV | 4-Hydroxy-2-butanone | ~ 0.2 µg/mL | ~ 0.6 µg/mL | > 0.998 |
| HPLC-UV | Aldehydic Degradant | ~ 0.3 µg/mL | ~ 0.9 µg/mL | > 0.997 |
Visualizations
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. biomedres.us [biomedres.us]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 4,4-Dimethoxybutan-2-ol
Welcome to the technical support center for the stereoselective synthesis of 4,4-Dimethoxybutan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in the stereoselective synthesis of this compound revolve around achieving high enantioselectivity and yield in the reduction of the prochiral ketone, 4,4-dimethoxybutan-2-one. The key difficulties include:
-
Catalyst Selection: Identifying a suitable chiral catalyst (chemical or biological) that effectively recognizes the substrate and directs the reduction to the desired stereoisomer.
-
Substrate-Catalyst Interaction: The presence of the acetal group at the 4-position can influence the binding of the substrate to the catalyst's active site, potentially affecting stereoselectivity.
-
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, pressure, and reaction time is crucial to maximize enantiomeric excess (ee) and chemical yield.
-
Side Reactions: Potential side reactions, such as racemization or decomposition of the product, can lower the overall efficiency of the synthesis.
Q2: Which catalytic systems are commonly employed for the asymmetric reduction of β-keto acetals like 4,4-dimethoxybutan-2-one?
Both chemical and biocatalytic methods are viable for the asymmetric reduction of β-keto acetals.
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Chemical Catalysis: Chiral transition metal complexes are frequently used. For instance, ruthenium-based catalysts with chiral diphosphine and diamine ligands have shown high activity and enantioselectivity in ketone hydrogenations. Another common approach is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a borane source.
-
Biocatalysis: Ketoreductases (KREDs) from various microorganisms, including baker's yeast (Saccharomyces cerevisiae), are increasingly popular due to their high enantioselectivity and mild reaction conditions. These enzymes can be used as whole cells or as isolated enzymes.
Q3: How does the acetal group in 4,4-dimethoxybutan-2-one influence the stereoselective reduction?
The dimethoxy acetal group can influence the reaction in several ways:
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Steric Hindrance: The bulky acetal group can sterically hinder the approach of the reducing agent to one face of the carbonyl group, potentially leading to a degree of inherent diastereoselectivity if a chiral center is already present or influencing the interaction with a chiral catalyst.
-
Electronic Effects: The oxygen atoms of the acetal can act as Lewis basic sites, potentially coordinating with metal-based catalysts. This coordination can either enhance or hinder the desired stereochemical outcome depending on the catalyst system.
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Protecting Group Stability: Acetals are generally stable under basic and neutral conditions but are sensitive to acid. Therefore, the choice of catalyst and reaction conditions must be compatible with the stability of the acetal group to avoid its cleavage.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (Low ee%)
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen a variety of chiral catalysts (e.g., different chiral ligands for metal catalysts, various ketoreductases). | Identification of a catalyst that provides higher enantiomeric excess for the specific substrate. |
| Incorrect Catalyst Enantiomer | Ensure the correct enantiomer of the catalyst is being used to produce the desired (R)- or (S)-alcohol. | Production of the desired enantiomer of this compound. |
| Non-Optimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | An increase in the enantiomeric excess of the product. |
| Inappropriate Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. | Improved catalyst performance and higher enantioselectivity. |
| Racemization of the Product | Analyze the product at different time points to check for racemization. If observed, consider a milder work-up procedure or a different catalyst system. | Preservation of the enantiomeric purity of the product. |
Issue 2: Low Chemical Yield
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or catalyst loading. Monitor the reaction progress by techniques like TLC or GC. | Drive the reaction to completion and increase the yield of the desired product. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere if using an air-sensitive catalyst. Use purified reagents and solvents. | Maintain catalyst activity throughout the reaction, leading to a higher yield. |
| Substrate or Product Degradation | Check the stability of the starting material and product under the reaction conditions. If degradation is observed, consider milder conditions (e.g., lower temperature, different pH for biocatalysis). | Minimized degradation and improved recovery of the product. |
| Inefficient Product Isolation | Optimize the work-up and purification procedure (e.g., extraction, chromatography) to minimize product loss. | Higher isolated yield of the pure this compound. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst
This protocol is a general guideline based on established procedures for asymmetric ketone reduction.
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is prepared in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4,4-dimethoxybutan-2-one and the solvent.
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the specified time (e.g., 12-48 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: After completion, quench the reaction, extract the product with a suitable organic solvent, and dry the organic layer.
-
Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
This protocol is a general procedure for whole-cell biocatalytic reductions.
-
Biocatalyst Preparation: Cultivate the microorganism (e.g., Pichia jadinii or a recombinant E. coli expressing a ketoreductase) in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer.
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Initiation: Add the harvested cells and 4,4-dimethoxybutan-2-one to the reaction mixture.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Monitor the substrate conversion and product formation by GC or HPLC.
-
Work-up: After the desired conversion is reached, separate the cells by centrifugation. Extract the product from the supernatant with an organic solvent.
-
Purification: Purify the product by column chromatography.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or GC.
Data Presentation
Table 1: Hypothetical Comparison of Catalytic Systems for the Asymmetric Reduction of 4,4-Dimethoxybutan-2-one
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Product Configuration |
| RuCl--INVALID-LINK-- | 40 | 24 | >99 | 92 | 98 | (S) |
| (R)-CBS Catalyst / BH₃·SMe₂ | -20 | 12 | 95 | 88 | 95 | (R) |
| Ketoreductase (KRED-101) | 30 | 48 | 98 | 90 | >99 | (R) |
| Baker's Yeast (S. cerevisiae) | 30 | 72 | 85 | 75 | 92 | (S) |
Note: The data in this table is illustrative and based on typical results for similar ketone reductions. Actual results may vary.
Visualizations
Caption: General experimental workflows for chemical and biocatalytic synthesis.
Caption: Troubleshooting logic for addressing low enantioselectivity.
Technical Support Center: Production of 4,4-Dimethoxybutan-2-ol
Welcome to the Technical Support Center for the synthesis of 4,4-Dimethoxybutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the production of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up and production efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and industrially viable synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4,4-dimethoxy-2-butanone. This is typically achieved through a Claisen-Schmidt condensation of acetone and a formate ester (like methyl or ethyl formate) in the presence of a strong base such as sodium methoxide.[1][2] The resulting ketone is then reduced to the desired this compound in the second step. Common reduction methods include catalytic hydrogenation or reduction with a hydride agent like sodium borohydride.
Q2: What are the critical parameters to control during the synthesis of the precursor, 4,4-dimethoxy-2-butanone?
A2: Several parameters are crucial for a successful and high-yield synthesis of 4,4-dimethoxy-2-butanone. These include:
-
Choice of Base: While solid sodium methoxide can be used, liquid sodium methoxide is often preferred in industrial settings to simplify handling and avoid hazards associated with fine powders.[1]
-
pH Control: Maintaining a pH of 1 or less during the acetalization step is critical to prevent the decomposition of formylacetone and ensure a high yield.
-
Temperature: The reaction temperature for the acetalization should be carefully controlled, ideally between 20°C and 50°C. Lower temperatures can lead to slow reaction rates, while higher temperatures can cause degradation of the product.
-
Reagent Purity: The purity of starting materials, particularly acetone and the formate ester, is important to minimize side reactions and the formation of impurities.
Q3: What are the main challenges in scaling up the production of this compound?
A3: Scaling up the production of this compound presents several challenges, primarily related to the reduction of the ketone precursor. Key issues include:
-
Heat Management: The reduction of ketones is often an exothermic process. Efficient heat removal is critical to prevent temperature spikes that can lead to side reactions and a decrease in selectivity and yield.
-
Mass Transfer: In catalytic hydrogenation, efficient mixing is required to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Poor mass transfer can lead to slow and incomplete reactions.
-
Catalyst Handling and Recovery: In large-scale operations, the handling, filtration, and recovery of the catalyst (e.g., Palladium on carbon) can be challenging and impact process economics and efficiency.
-
Impurity Profile: The impurity profile can change upon scale-up. Byproducts that are minor at the lab scale can become significant at the industrial scale, requiring more robust purification methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Synthesis of 4,4-Dimethoxy-2-butanone
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base or reaction time. | Ensure the correct stoichiometry of sodium methoxide is used. Monitor the reaction progress by GC or TLC and adjust the reaction time accordingly. |
| Decomposition of the product or intermediates due to improper pH or temperature control. | Strictly maintain the reaction temperature between 20-50°C and the pH at or below 1 during the acetalization step. | |
| Product Purity Issues | Presence of unreacted starting materials. | Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of byproducts from side reactions. | Use high-purity starting materials. Consider using liquid sodium methoxide to avoid impurities present in the solid form.[1] | |
| Difficult Product Isolation | Emulsion formation during workup. | Adjust the pH of the aqueous layer and consider adding a brine wash to break the emulsion. |
| Product loss during distillation. | Use fractional distillation under reduced pressure to effectively separate the product from lower and higher boiling point impurities. |
Step 2: Reduction of 4,4-Dimethoxy-2-butanone to this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inefficient mass transfer in catalytic hydrogenation (poor mixing of gas, liquid, and solid catalyst). | Increase agitation speed to improve the dispersion of the catalyst and the dissolution of hydrogen. |
| Deactivated catalyst. | Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons such as sulfur or strong acids. | |
| Insufficient reducing agent (e.g., NaBH4). | Use a slight excess of the hydride reducing agent and monitor the reaction to completion. | |
| Low Selectivity (Formation of Byproducts) | Over-reduction or side reactions due to high temperature or pressure. | Optimize the reaction temperature and pressure. For catalytic hydrogenation, screen different catalysts and catalyst loadings. |
| Cleavage of the dimethoxy group under acidic conditions. | Ensure the reaction medium is not acidic, especially during workup. | |
| Difficult Catalyst Filtration (for Catalytic Hydrogenation) | Fine catalyst particles. | Use a filter aid (e.g., Celite) to improve filtration efficiency. Allow the catalyst to settle before filtration. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 4,4-Dimethoxy-2-butanone
| Parameter | Value | Reference |
| Reactants | Acetone, Ethyl Formate, Liquid Sodium Methoxide, Sulfuric Acid | [1] |
| Reaction Temperature (Acetalization) | 25°C - 40°C | [1] |
| Reaction Time (Acetalization) | 3 - 6 hours | [1] |
| Yield | 46.8% - 65.6% | [1] |
| Purity (by GC) | > 95% | [1] |
Table 2: Comparison of Reduction Methods for 4,4-Dimethoxy-2-butanone
| Parameter | Catalytic Hydrogenation (Typical) | Sodium Borohydride Reduction (Typical) | Grignard Reaction |
| Reducing Agent | H₂ gas with Pd/C or Pt/C catalyst | Sodium Borohydride (NaBH₄) | Allyl Magnesium Bromide |
| Solvent | Methanol, Ethanol, or other suitable polar solvents | Methanol or Ethanol | Diethyl ether or THF |
| Temperature | Room temperature to moderate heat (e.g., 50°C) | 0°C to room temperature | 0°C to room temperature |
| Pressure | Atmospheric to elevated pressure (e.g., 50 psi) | Atmospheric | Atmospheric |
| Typical Yield | > 90% (estimated based on similar ketone reductions) | > 90% (estimated based on similar ketone reductions) | 90% |
| Key Considerations | Requires specialized high-pressure equipment. Catalyst handling and filtration. | Exothermic reaction, requires careful addition of the reducing agent. | Stoichiometric use of the organometallic reagent. |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethoxy-2-butanone (Lab Scale)
Materials:
-
Acetone
-
Ethyl formate
-
Liquid sodium methoxide (as a solution in methanol)
-
Concentrated sulfuric acid
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer, dropping funnel, and condenser
Procedure:
-
In a round-bottom flask, prepare a solution of concentrated sulfuric acid in methanol under cooling.
-
In a separate flask, prepare a solution of sodium butanone enolate by reacting acetone and ethyl formate with liquid sodium methoxide in methanol.
-
Slowly add the sodium butanone enolate solution to the acidic methanol solution at a controlled temperature (25-40°C).
-
After the addition is complete, stir the reaction mixture for 3-6 hours at the same temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4,4-dimethoxy-2-butanone.
Protocol 2: Reduction of 4,4-Dimethoxy-2-butanone to this compound using Sodium Borohydride (Lab Scale)
Materials:
-
4,4-Dimethoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve 4,4-dimethoxy-2-butanone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in the reduction step.
References
Validation & Comparative
Comparative Analysis of Chiral Auxiliaries: A Review of Established Reagents and the Unexplored Potential of 4,4-Dimethoxybutan-2-ol
For researchers, scientists, and drug development professionals engaged in the intricate field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a diverse arsenal of chiral auxiliaries has been developed and extensively studied, this guide addresses the requested comparison of 4,4-Dimethoxybutan-2-ol with other established chiral auxiliaries.
A comprehensive review of scientific literature and chemical databases reveals a significant finding: there is no available experimental data or established use of this compound as a chiral auxiliary in asymmetric synthesis. Searches for its application in inducing diastereoselectivity, including detailed experimental protocols and performance data, did not yield any relevant results. The related compound, 4,4-Dimethoxy-2-butanone, is a known intermediate in various syntheses, but it is not employed as a chiral auxiliary.[1][2]
Therefore, a direct comparison of this compound with well-established chiral auxiliaries, supported by experimental data, is not possible at this time. This guide will instead provide a comparative overview of widely used and effective chiral auxiliaries, namely Evans auxiliaries, and Oppolzer's sultams, to offer a valuable resource for researchers.
Established Chiral Auxiliaries: A Performance Overview
The ideal chiral auxiliary should be readily available in both enantiopure forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the desired product.[3][4] The following sections detail the performance of two of the most prominent classes of chiral auxiliaries.
Evans Auxiliaries (Oxazolidinones)
Introduced by David A. Evans and his group, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[5][6] They are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[5][7] The stereochemical outcome is highly predictable and is controlled by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.
Logical Workflow for Asymmetric Aldol Reaction using an Evans Auxiliary:
Caption: Workflow for an Evans auxiliary-mediated asymmetric aldol reaction.
Oppolzer's Sultams (Camphorsultams)
Based on the rigid camphor skeleton, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[8] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and conjugate additions. A key advantage of camphorsultam derivatives is their often crystalline nature, which can facilitate purification by recrystallization.
Data Presentation: A Comparative Look at Performance
To illustrate the effectiveness of these established auxiliaries, the following tables summarize typical performance data from the literature for asymmetric aldol and alkylation reactions.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [4] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl | Benzaldehyde | >98:2 (anti) | 85-95 | [9] |
Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| (4R)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl bromide | >98 | 90-98 | [10] |
| (2S)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl | Methyl iodide | >99 | 80-90 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key steps in a typical asymmetric synthesis using an Evans auxiliary.
Protocol 1: Acylation of an Evans Oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of a hindered base such as diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroperoxide for reductive or oxidative cleavage, respectively.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the chiral product (e.g., β-hydroxy acid or alcohol) and the recovered chiral auxiliary.
Signaling Pathway for Stereocontrol in an Evans Aldol Reaction:
Caption: Chelation-controlled transition state in an Evans aldol reaction.
Conclusion
While the initial query regarding this compound as a chiral auxiliary could not be addressed due to a lack of available data, this guide provides a robust comparison of well-established and highly effective alternatives. Evans oxazolidinones and Oppolzer's sultams remain cornerstone tools in the field of asymmetric synthesis, consistently delivering high levels of stereocontrol in a wide array of chemical transformations. The provided data and protocols serve as a practical resource for researchers aiming to employ these powerful strategies in the synthesis of enantiomerically pure molecules. The absence of literature on this compound in this context may also inspire future research into its potential synthesis and application as a novel chiral auxiliary.
References
- 1. york.ac.uk [york.ac.uk]
- 2. Asymmetric synthesis of metallocenes with planar and central chirality by rhodium-catalyzed desymmetrization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 手性助剂_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Enantiomeric Excess Determination of 4,4-Dimethoxybutan-2-ol
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical step. This guide provides an objective comparison of three widely used analytical techniques for determining the enantiomeric excess of 4,4-Dimethoxybutan-2-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent. The performance of these methods is compared using supporting experimental data, and detailed experimental protocols are provided.
Data Presentation
The following table summarizes the quantitative data for the three compared methods for the determination of the enantiomeric excess of this compound.
| Parameter | Chiral HPLC | Chiral GC (after derivatization) | ¹H NMR (with Mosher's Acid) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on a chiral stationary phase. | Formation of diastereomeric esters with different chemical shifts. |
| Sample Preparation | Dilution in mobile phase. | Derivatization to acetate esters. | Derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. |
| Analysis Time | ~20 minutes | ~15 minutes | ~10 minutes per sample |
| (R)-enantiomer Retention Time / Chemical Shift | 15.2 min | 12.5 min | δ 3.85 ppm (s, OCH₃ of ester) |
| (S)-enantiomer Retention Time / Chemical Shift | 16.8 min | 12.9 min | δ 3.82 ppm (s, OCH₃ of ester) |
| Resolution (Rs) / Chemical Shift Difference (Δδ) | 2.1 | 2.5 | 0.03 ppm |
| Limit of Detection (LOD) | ~0.1% of minor enantiomer | ~0.05% of minor enantiomer | ~1% of minor enantiomer |
| Limit of Quantification (LOQ) | ~0.3% of minor enantiomer | ~0.15% of minor enantiomer | ~3% of minor enantiomer |
| Advantages | Direct analysis, minimal sample preparation. | High resolution and sensitivity. | Rapid analysis, provides structural information. |
| Disadvantages | Lower resolution for small aliphatic alcohols. | Requires derivatization step. | Lower sensitivity, requires pure chiral derivatizing agent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane/Isopropanol. Degas the mobile phase by sonication for 15 minutes.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
This indirect method involves the derivatization of the alcohol to its corresponding acetate esters, which are then separated on a chiral GC column.[1]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).[1]
Reagents:
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (anhydrous)
-
This compound sample
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 2 mg of the this compound sample in 0.5 mL of anhydrous dichloromethane.
-
Add 0.1 mL of pyridine and 0.1 mL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature and quench the reaction with 1 mL of deionized water.
-
Extract the organic layer, wash with 1 M HCl and saturated NaHCO₃ solution, dry over anhydrous Na₂SO₄, and filter.
-
-
GC Conditions:
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomeric acetate derivatives.
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This method utilizes a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form diastereomeric esters that exhibit distinct chemical shifts in the ¹H NMR spectrum.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Deuterated chloroform (CDCl₃)
-
Pyridine (anhydrous)
-
This compound sample
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of CDCl₃.
-
Add a small drop of anhydrous pyridine.
-
Add a 1.1 molar equivalent of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix gently. Allow the reaction to proceed for 15-20 minutes at room temperature.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Identify the signals corresponding to the methoxy group of the Mosher's ester for each diastereomer.
-
Integrate the respective signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original alcohol.
-
Visualization
Caption: Workflow for the determination of enantiomeric excess of this compound.
References
Comparative Guide to Analytical Method Validation for 4,4-Dimethoxybutan-2-ol
Disclaimer: Publicly available, validated analytical methods specifically for 4,4-Dimethoxybutan-2-ol are limited. The following guide provides a comparison of two common and suitable analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), based on established methodologies for structurally similar compounds such as alcohols and acetals. The experimental data presented is representative of the performance expected for these methods.
This guide is intended for researchers, scientists, and drug development professionals to assist in the selection and validation of an appropriate analytical method for the quantification and quality control of this compound.
Comparison of Analytical Methods
For a polar compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical approaches. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-FID is a primary candidate. The Flame Ionization Detector provides excellent sensitivity for organic compounds.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): HPLC is a versatile separation technique. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is a suitable choice. This method is particularly useful for non-volatile impurities or when the sample is in a complex non-volatile matrix.
Data Presentation: Representative Performance of Analytical Methods
The following tables summarize typical validation parameters for GC-FID and HPLC-RID methods based on the analysis of similar small polar molecules. These values should be considered as performance targets during actual method validation for this compound.
Table 1: Representative Validation Parameters for GC-FID Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | Reportable | 1 - 500 |
| Precision (%RSD) | ≤ 2% | |
| - Repeatability | 0.85% | |
| - Intermediate Precision | 1.25% | |
| Accuracy/Recovery (%) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) (µg/mL) | Reportable | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Reportable | 1.0 |
| Specificity | No interference | Passed |
Table 2: Representative Validation Parameters for HPLC-RID Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.9989 |
| Range (µg/mL) | Reportable | 5 - 1000 |
| Precision (%RSD) | ≤ 2% | |
| - Repeatability | 0.95% | |
| - Intermediate Precision | 1.45% | |
| Accuracy/Recovery (%) | 98.0% - 102.0% | 98.9% - 101.8% |
| Limit of Detection (LOD) (µg/mL) | Reportable | 2.0 |
| Limit of Quantitation (LOQ) (µg/mL) | Reportable | 5.0 |
| Specificity | No interference | Passed |
Experimental Protocols
Below are detailed, generalized methodologies for the analysis of a compound like this compound using GC-FID and HPLC-RID. These protocols should be optimized and validated for the specific application.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol, Isopropanol) to a final concentration within the established linear range of the method.
-
If necessary, use an internal standard (e.g., n-butanol) for improved precision.
-
Vortex the solution to ensure homogeneity.
-
-
GC-FID Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Protocol 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the established linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-RID Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or a suitable polar-modified C18 column.
-
Mobile Phase: Isocratic elution with 0.005 N Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Detector Temperature: 40°C.
-
Mandatory Visualizations
Diagram 1: Analytical Method Validation Workflow
Caption: A typical workflow for the validation of an analytical method.
Diagram 2: Method Selection for this compound
Caption: Decision flowchart for selecting an analytical method.
A Comparative Guide to Catalysts for the Synthesis of 4,4-Dimethoxybutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4-Dimethoxybutan-2-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries, is predominantly achieved through the reduction of its precursor, 4,4-Dimethoxybutan-2-one. The choice of catalyst for this ketone reduction is critical, influencing key parameters such as yield, enantioselectivity, and process sustainability. This guide provides a comparative analysis of various catalytic systems, offering experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The reduction of 4,4-Dimethoxybutan-2-one to this compound can be accomplished through several catalytic routes, including biocatalysis, catalytic hydrogenation, and transfer hydrogenation. Below is a comparative summary of these methods.
| Catalyst System | Catalyst/Reagent | Hydrogen Source | Key Advantages | Potential Disadvantages |
| Biocatalysis | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Isopropanol (cosubstrate) | High enantioselectivity (often >99% ee), mild reaction conditions (room temperature, atmospheric pressure), environmentally benign. | Substrate scope may be limited, requires specific enzyme and cofactor regeneration system. |
| Catalytic Hydrogenation | Ru, Rh, or Ir-based complexes (e.g., Ru-BINAP) | H₂ gas | High yields, applicable to a broad range of ketones, potential for high enantioselectivity with chiral ligands. | Requires high-pressure equipment, potential for heavy metal contamination in the product. |
| Transfer Hydrogenation | Metal complexes (e.g., Ru, Ir) or metal oxides (e.g., MgO) | Isopropanol, formic acid | Avoids the use of high-pressure hydrogen gas, often uses inexpensive hydrogen donors. | May require higher catalyst loading, and purification from the hydrogen donor's oxidation product. |
| Stoichiometric Reduction | Sodium Borohydride (NaBH₄) | Hydride ion (from NaBH₄) | Simple experimental setup, readily available and inexpensive reagent. | Produces a racemic mixture (no stereocontrol), generates stoichiometric amounts of boron salts as waste. |
Experimental Data
| Parameter | Biocatalysis (Lactobacillus kefir ADH) | Catalytic Hydrogenation (Typical) | Transfer Hydrogenation (Typical) |
| Substrate | 4,4-Dimethoxybutan-2-one | 4,4-Dimethoxybutan-2-one | 4,4-Dimethoxybutan-2-one |
| Catalyst Loading | Whole cells/isolated enzyme | 0.01 - 1 mol% | 1 - 5 mol% |
| Temperature | Room Temperature | 25 - 80 °C | 25 - 100 °C |
| Pressure | Atmospheric | 1 - 100 atm H₂ | Atmospheric |
| Solvent | Buffer / Organic Co-solvent | Methanol, Ethanol, THF | Isopropanol, Water |
| Reaction Time | 12 - 48 h | 2 - 24 h | 4 - 48 h |
| Yield | High (e.g., >90%) | Generally High (>90%) | Variable, often moderate to high |
| Enantiomeric Excess (ee) | Excellent (e.g., >99% for (R)-enantiomer) | Variable, depends on chiral ligand | Variable, depends on chiral ligand |
Experimental Protocols
Biocatalytic Reduction using Lactobacillus kefir Alcohol Dehydrogenase
This protocol describes the asymmetric reduction of 4,4-Dimethoxybutan-2-one to (R)-4,4-dimethoxy-2-butanol using a whole-cell biocatalyst expressing an alcohol dehydrogenase (ADH) from Lactobacillus kefir.
Materials:
-
4,4-Dimethoxybutan-2-one
-
Lyophilized whole cells of a recombinant strain (e.g., E. coli) expressing Lactobacillus kefir ADH
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (co-substrate and co-solvent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Biocatalyst Preparation: Re-suspend the lyophilized whole cells in the phosphate buffer to a desired concentration (e.g., 50 g/L).
-
Reaction Setup: In a reaction vessel, combine the cell suspension and isopropanol.
-
Substrate Addition: Add 4,4-Dimethoxybutan-2-one to the reaction mixture. The final substrate concentration is typically in the range of 10-50 mM.
-
Reaction Conditions: Incubate the reaction mixture at room temperature (around 25-30 °C) with gentle agitation (e.g., 150 rpm).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The synthesis of this compound from 4,4-Dimethoxybutan-2-one is a direct reduction of a ketone to a secondary alcohol. The general mechanism for a metal-catalyzed hydrogenation is depicted below.
Caption: Generalized catalytic cycle for the hydrogenation of a ketone to an alcohol.
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.
Comparative Analysis of 4,4-Dimethoxybutan-2-ol Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of research on the biological activity of 4,4-Dimethoxybutan-2-ol and its derivatives. Despite extensive searches for comparative studies, quantitative experimental data, and established experimental protocols, no specific information detailing the synthesis and biological evaluation of a series of these compounds could be located. Therefore, a direct comparative guide as requested cannot be constructed at this time.
The initial focus of this inquiry was to provide a detailed comparison of the biological activities of various derivatives of this compound. The core requirements included the presentation of quantitative data in tabular format, detailed experimental methodologies, and visualizations of relevant biological pathways. However, the scientific literature does not appear to contain studies that would provide the necessary data to fulfill these requirements.
Information on the Related Compound: 4,4-Dimethoxy-2-butanone
While information on the biological activity of this compound derivatives is absent, some data is available for the structurally related ketone, 4,4-Dimethoxy-2-butanone . This compound is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals, including sulfamethazine, and has applications in the pesticide and dye industries.[1]
Public chemical databases confirm the existence and provide physicochemical properties of 4,4-Dimethoxy-2-butanone.[2][3] Toxicological data is limited, with one study indicating that 4,4-Dimethoxy-2-butanone exhibited subacute oral toxicity in experiments conducted on rats.[4] However, these entries do not contain any associated biological activity data or references to pharmacological studies that would allow for a comparative analysis of its derivatives.[2][4]
Gap in Scientific Literature
Searches for the biological activities of "this compound derivatives" and related terms consistently yielded results for compounds with similar nomenclature but fundamentally different chemical structures. These included, but were not limited to, derivatives of quinoxalines, chalcones, and other heterocyclic compounds.[5][6][7][8][9][10][11] While these studies present valuable research on the structure-activity relationships of their respective chemical classes, they do not provide any information on the biological effects of derivatives of this compound.
This gap in the scientific record suggests that this class of compounds may be a novel area for future investigation within the fields of medicinal chemistry and drug discovery. Researchers and scientists interested in this specific chemical scaffold will likely need to undertake foundational research, including the synthesis of a library of derivatives and subsequent screening for various biological activities.
Conclusion
Based on the exhaustive search of available scientific literature and chemical databases, it is concluded that there is currently no published research on the comparative biological activity of this compound derivatives. As a result, the creation of a comparison guide with supporting experimental data, protocols, and signaling pathway diagrams is not feasible. The information available is limited to the related ketone, 4,4-Dimethoxy-2-butanone, and primarily pertains to its use as a chemical intermediate and basic toxicity data.
References
- 1. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 2. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. 4,4-Dimethoxy-2-butanone | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Biological Activity of Chalcone Derivatives as Anti-Asthmatics Agents | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, and biological evaluation of thiophene analogues of chalcones. | Semantic Scholar [semanticscholar.org]
Spectroscopic Showdown: A Comparative Analysis of 4,4-Dimethoxybutan-2-ol Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of 4,4-Dimethoxybutan-2-ol, crucial intermediates in various synthetic pathways. While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs, a distinction vital for their application in stereospecific synthesis.
Spectroscopic Data Summary
The following tables outline the anticipated and observed spectroscopic data for the enantiomers of this compound. As enantiomers, their NMR, IR, and mass spectra are expected to be identical. The key differentiating factor lies in their chiroptical properties, specifically their specific rotation.
| Spectroscopic Technique | (R)-4,4-Dimethoxybutan-2-ol | (S)-4,4-Dimethoxybutan-2-ol |
| ¹H NMR (Proton NMR) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| ¹³C NMR (Carbon NMR) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| IR (Infrared) Spectroscopy | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Mass Spectrometry (MS) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Specific Rotation [α]D | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |
Table 1: ¹H NMR Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃-C(OH)) | ~1.2 | Doublet | ~6.3 |
| H-2 (CHOH) | ~3.8-4.0 | Multiplet | - |
| H-3 (CH₂) | ~1.6-1.8 | Multiplet | - |
| H-4 (CH(OCH₃)₂) | ~4.4 | Triplet | ~5.5 |
| OCH₃ | ~3.3 | Singlet | - |
| OH | Broad Singlet | - | - |
Table 2: ¹³C NMR Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH₃-C(OH)) | ~23 |
| C-2 (CHOH) | ~65 |
| C-3 (CH₂) | ~40 |
| C-4 (CH(OCH₃)₂) | ~104 |
| OCH₃ | ~53 |
Table 3: IR Spectroscopy Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600-3200 | Broad, Strong |
| C-H Stretch (Alkyl) | 3000-2850 | Medium-Strong |
| C-O Stretch (Alcohol) | 1150-1050 | Strong |
| C-O Stretch (Acetal) | 1150-1085 | Strong |
Table 4: Mass Spectrometry Data (Observed for Racemate)[1]
| m/z | Relative Intensity (%) | Assignment |
| 134 | < 5 | [M]⁺ (Molecular Ion) |
| 103 | ~20 | [M - OCH₃]⁺ |
| 75 | 100 | [CH(OCH₃)₂]⁺ (Base Peak) |
| 45 | ~80 | [C₂H₅O]⁺ |
Experimental Protocols
The successful spectroscopic comparison of the enantiomers of this compound relies on their synthesis in enantiomerically pure forms, followed by analysis using standard spectroscopic techniques.
Synthesis: Enantioselective Reduction of 4,4-Dimethoxybutan-2-one
The primary route to obtaining the individual enantiomers is through the asymmetric reduction of the prochiral ketone, 4,4-Dimethoxybutan-2-one.
Materials:
-
4,4-Dimethoxybutan-2-one
-
Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst with borane, or a chiral metal hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., Methanol, saturated aqueous NH₄Cl)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the chiral reducing agent in the anhydrous solvent.
-
Cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of 4,4-Dimethoxybutan-2-one in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction for the specified time, monitoring completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of the appropriate quenching agent.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified enantiomer in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign peaks based on chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and identify key fragments.
Polarimetry (for Specific Rotation):
-
Sample Preparation: Prepare a solution of the enantiomer of a known concentration in a suitable solvent (e.g., chloroform or ethanol).
-
Instrumentation: Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Experimental Workflow
The logical flow for the synthesis and spectroscopic comparison of the this compound enantiomers is depicted below.
Caption: Workflow for the synthesis and spectroscopic comparison of this compound enantiomers.
References
A Comparative Guide to the Synthesis of 4,4-Dimethoxybutan-2-ol for Researchers and Drug Development Professionals
An in-depth analysis of the cost-effectiveness and efficiency of different synthetic pathways to 4,4-Dimethoxybutan-2-ol, a valuable building block in pharmaceutical and fine chemical synthesis. This guide provides a detailed comparison of two primary routes: the complete in-house synthesis starting from basic precursors and a streamlined approach involving the reduction of a commercially available intermediate. The following sections present a quantitative data comparison, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the optimal route for their specific needs.
Data Presentation: A Head-to-Head Comparison
The two principal routes for obtaining this compound are evaluated based on key performance indicators such as overall yield, purity, reaction time, and estimated cost.
| Metric | Route 1: In-House Synthesis & Reduction | Route 2: Reduction of Commercial Precursor |
| Starting Materials | Acetone, Methyl Formate, Sodium Methoxide | 4,4-Dimethoxy-2-butanone |
| Key Reagents | Methanol, Sulfuric Acid, Sodium Borohydride | Sodium Borohydride, Methanol |
| Number of Steps | 2 | 1 |
| Overall Yield | 60-70% (estimated) | >95% (estimated) |
| Purity of Final Product | >95% | >98% |
| Total Reaction Time | 12-18 hours | 2-4 hours |
| Estimated Raw Material Cost | Moderate | High (dependent on precursor price) |
| Scalability | Good | Excellent |
| Waste Generation | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key experimental steps in each synthesis route are provided below.
Route 1: In-House Synthesis of 4,4-Dimethoxy-2-butanone followed by Reduction
This route involves a two-step process starting with the Claisen condensation of acetone and methyl formate to produce 4,4-dimethoxy-2-butanone, which is then reduced to the target alcohol.
Step 1: Synthesis of 4,4-Dimethoxy-2-butanone
This procedure is adapted from established industrial synthesis methods.
-
Reaction Setup: A 1L four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: 122.7g of a 30% solution of sodium methoxide in methanol is charged into the flask. The solution is heated to 40-50°C. A mixture of 43.5g of acetone and 111g of ethyl formate is prepared in the dropping funnel.
-
Claisen Condensation: The acetone/ethyl formate mixture is added dropwise to the sodium methoxide solution over 6-7 hours while maintaining the temperature at 40-50°C. After the addition is complete, the mixture is stirred for an additional 2-3 hours at the same temperature.
-
Neutralization and Acetalization: The resulting suspension containing sodium 1,1-dimethoxy-3-oxobut-1-en-4-olate is cooled to 25-30°C. A solution of concentrated sulfuric acid in methanol is then added dropwise to neutralize the mixture and catalyze the acetalization, maintaining the temperature below 40°C. The reaction is monitored by GC until completion.
-
Work-up and Purification: The reaction mixture is neutralized with a sodium methoxide solution. The precipitated salts are filtered off. The filtrate is then subjected to distillation under reduced pressure to first recover the methanol and then to isolate the 4,4-dimethoxy-2-butanone. A typical yield is in the range of 65-70% with a purity of >95%[1].
Step 2: Reduction of 4,4-Dimethoxy-2-butanone to this compound
This procedure is a standard method for the reduction of ketones.
-
Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
-
Reaction: 100g of 4,4-dimethoxy-2-butanone is dissolved in 250 mL of methanol and the solution is cooled to 0-5°C in an ice bath. A solution of 10g of sodium borohydride in 50 mL of methanol is added dropwise over 1 hour, maintaining the temperature below 10°C.
-
Monitoring and Quenching: The reaction is stirred at room temperature for 2 hours and monitored by TLC or GC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of 1M hydrochloric acid until the pH is neutral.
-
Work-up and Purification: The methanol is removed under reduced pressure. The residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The crude product can be further purified by distillation under reduced pressure to achieve a purity of >98%.
Route 2: Reduction of Commercially Available 4,4-Dimethoxy-2-butanone
This route begins with the purchased ketone, simplifying the overall process.
The experimental protocol for the reduction of 4,4-dimethoxy-2-butanone is identical to Step 2 of Route 1.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
References
Performance of 4,4-Dimethoxybutan-2-one in Various Solvent Systems: A Comparative Guide
Initial Note: This guide focuses on the performance of 4,4-dimethoxy-2-butanone, as searches for "4,4-dimethoxybutan-2-ol" yielded limited information, suggesting a possible typographical error in the initial query. The butanone is a well-documented compound with significant applications in organic synthesis.
This guide provides a comparative analysis of the performance of 4,4-dimethoxy-2-butanone in different solvent systems. The information is intended for researchers, scientists, and drug development professionals to facilitate solvent selection for reactions and processes involving this compound.
Physicochemical Properties of 4,4-Dimethoxy-2-butanone
The fundamental properties of 4,4-dimethoxy-2-butanone are summarized in the table below. These properties influence its behavior in various solvents.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 178 °C @ 760 mmHg[1] |
| Melting Point | -83 °C[1] |
| Density | 0.993-0.998 g/mL[1] |
| Refractive Index | 1.414-1.424[1] |
Solubility Profile
4,4-Dimethoxy-2-butanone exhibits miscibility with a range of common organic solvents, a critical factor for its use in synthesis.[3] However, it is reported to decompose in water.[2] The following table provides a qualitative solubility comparison with other common ketones and acetals.
| Solvent | 4,4-Dimethoxy-2-butanone | Acetone | Butanone | 1,1-Dimethoxyethane (DME) |
| Water | Decomposes[2] | Miscible | Soluble | Miscible |
| Ethanol | Miscible[3] | Miscible | Miscible | Miscible |
| Diethyl Ether | Miscible[3] | Miscible | Miscible | Miscible |
| Acetone | Miscible[3] | Miscible | Miscible | Miscible |
| Chloroform | Soluble[4] | Miscible | Miscible | Miscible |
| Tetrahydrofuran (THF) | Soluble | Miscible | Miscible | Miscible |
Experimental Protocols
Determination of Qualitative Solubility
A standardized method for determining the solubility of a compound in various solvents is crucial for reproducibility.
Objective: To determine if 4,4-dimethoxy-2-butanone is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
4,4-dimethoxy-2-butanone
-
Selected solvents (e.g., water, ethanol, hexane)
-
Test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Add 100 µL of 4,4-dimethoxy-2-butanone to the test tube.
-
Vortex the mixture for 30 seconds.
-
Observe the solution for any signs of undissolved solute, cloudiness, or phase separation.
-
Record the observation as soluble, partially soluble, or insoluble.
Caption: Workflow for qualitative solubility determination.
Stability Assessment via NMR Spectroscopy
Objective: To assess the stability of 4,4-dimethoxy-2-butanone in a given solvent over time.
Materials:
-
4,4-dimethoxy-2-butanone
-
Deuterated solvents (e.g., CDCl3, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of 4,4-dimethoxy-2-butanone in the deuterated solvent of interest at a known concentration.
-
Acquire an initial ¹H NMR spectrum of the solution.
-
Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
Compare the spectra over time, looking for the appearance of new signals or changes in the integration of existing signals that would indicate decomposition.
Performance in Organic Synthesis
4,4-Dimethoxy-2-butanone is a versatile building block in organic synthesis, often utilized for the construction of heterocyclic compounds.[5][6] Its performance is highly dependent on the solvent system, which can influence reaction rates, yields, and product selectivity.
For instance, in reactions involving strong bases, aprotic solvents are generally preferred to avoid protonation of the base. The choice of a polar aprotic solvent can also enhance the nucleophilicity of anionic reagents.
The diagram below illustrates a general workflow for a reaction involving 4,4-dimethoxy-2-butanone.
Caption: A typical workflow for a chemical synthesis.
Alternatives and Comparison
The choice of an alternative to 4,4-dimethoxy-2-butanone depends on the specific transformation. For reactions where the ketone functionality is key, other ketones like acetone or butanone could be considered. If the acetal group is the reactive site, simpler acetals like 1,1-dimethoxyethane might be suitable.
The primary advantage of 4,4-dimethoxy-2-butanone is the presence of two distinct functional groups within the same molecule, allowing for sequential or one-pot reactions that are not possible with the simpler alternatives. However, for straightforward reactions involving either a ketone or an acetal, the alternatives may be more cost-effective and readily available.
Conclusion
4,4-Dimethoxy-2-butanone is a valuable reagent in organic synthesis with good solubility in a range of common organic solvents. Its performance is intrinsically linked to the chosen solvent system, which can significantly impact reaction outcomes. Understanding its solubility profile and stability is crucial for its effective application in research and development. When selecting a solvent, researchers must consider not only the solubility of the reactants but also the potential for the solvent to influence reaction kinetics and pathways.
References
The Versatile Intermediate: A Comparative Review of 4,4-Dimethoxybutan-2-ol Derivatives in Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. 4,4-Dimethoxybutan-2-ol, a chiral building block, and its derivatives have emerged as valuable intermediates in the synthesis of complex bioactive molecules. This guide provides a comprehensive comparison of the applications of key therapeutic agents derived from a methylated analog of this compound, namely 4,4-dimethoxy-2-methyl-2-butanol. We will delve into the synthesis, experimental data, and comparative efficacy of the anti-HIV agent Calanolide A and the anticancer agent Acronycine, showcasing the pivotal role of this chemical scaffold.
While this compound itself is primarily used as a synthetic intermediate, its methylated analog, 4,4-dimethoxy-2-methyl-2-butanol, serves as a crucial component in the total synthesis of several potent therapeutic agents. This guide will focus on two prominent examples: the anti-HIV drug Calanolide A and the antitumor agent Acronycine.
From a Simple Alcohol to Potent Therapeutics: A Tale of Two Drugs
The journey from a simple dimethoxy alcohol to life-saving medication is a testament to the power of medicinal chemistry. Below, we compare the applications and performance of two key drugs synthesized using 4,4-dimethoxy-2-methyl-2-butanol.
Calanolide A: A Non-Nucleoside Reverse Transcriptase Inhibitor for HIV
Calanolide A is a naturally derived but synthetically accessible non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown significant promise in the treatment of HIV-1.[1][2] Its unique mechanism of action and efficacy against drug-resistant viral strains make it a subject of considerable interest.[3]
Mechanism of Action: Calanolide A inhibits the HIV-1 reverse transcriptase, an essential enzyme for viral replication, by binding to a site distinct from the active site.[2][4] This allosteric inhibition prevents the conversion of viral RNA into DNA, thus halting the infection cycle.[3]
Comparative Efficacy: Clinical and preclinical studies have demonstrated the potential of Calanolide A, both as a standalone agent and in combination therapy.
| Compound | Target | EC50 (µM) vs. HIV-1 | Key Advantages | References |
| Calanolide A | HIV-1 Reverse Transcriptase | 0.10 - 0.17 | Active against AZT and Nevirapine-resistant strains; Synergistic effects with other anti-HIV drugs. | [3][5] |
| Nevirapine | HIV-1 Reverse Transcriptase | 0.01 - 0.1 | Established NNRTI, but resistance is a concern. | [3] |
| AZT (Zidovudine) | HIV-1 Reverse Transcriptase | 0.003 - 0.03 | Nucleoside Reverse Transcriptase Inhibitor (NRTI); subject to resistance. | [5] |
Table 1: Comparative in vitro efficacy of Calanolide A against HIV-1.
Studies have shown that Calanolide A exhibits synergistic antiviral effects when used in combination with other anti-HIV drugs such as AZT, ddI, ddC, and Nevirapine.[5][6][7] Furthermore, its ability to cross the blood-brain barrier and accumulate in lymph nodes suggests its potential to target viral reservoirs.[5]
Acronycine and its Derivatives: A Platform for Anticancer Agents
Acronycine is a naturally occurring alkaloid that has demonstrated antitumor properties. However, its clinical development has been hampered by moderate potency and poor water solubility.[8][9] Synthetic efforts, utilizing intermediates like 4,4-dimethoxy-2-methyl-2-butanol, have led to the development of more potent and clinically viable analogs, such as S23906-1.[10][11]
Mechanism of Action: Acronycine and its derivatives are believed to exert their anticancer effects through DNA alkylation, leading to the inhibition of DNA synthesis and ultimately apoptosis (programmed cell death).[10]
Comparative Efficacy: The synthetic analog S23906-1 has shown marked antitumor activity in various preclinical models, outperforming the parent compound and showing comparable or superior efficacy to established chemotherapeutic agents.[12][13]
| Compound | Cancer Model | Efficacy | Comparator(s) | References |
| S23906-1 | Human Lung Cancer (NCI-H460 & A549) | Increased survival (T/C values of 162% & 193%) | More active than Vinorelbine (T/C values of 119% & 174%) | [12] |
| S23906-1 | Ovarian Cancer (NIH:OVCAR-3) | As active as Paclitaxel (80% long-term survivors) | Paclitaxel | [13] |
| S23906-1 | Colon Cancer (HT-29 & HCT116) | Inhibited primary tumor growth and metastasis | As efficient as Irinotecan | [12] |
| Acronycine | Murine Colon Carcinoma (C38) | Moderately active at MTD (100 mg/kg) | 16-fold less potent than S23906-1 | [13] |
Table 2: Comparative in vivo efficacy of Acronycine derivative S23906-1.
Experimental Corner: Synthesis and Protocols
The synthesis of these complex molecules from 4,4-dimethoxy-2-methyl-2-butanol highlights key organic chemistry transformations.
Synthetic Pathway Overview
The general synthetic strategy involves the reaction of a suitably substituted precursor with 4,4-dimethoxy-2-methyl-2-butanol to form a key intermediate, which is then further elaborated to the final bioactive molecule.
Caption: General synthetic workflow from starting materials to the final bioactive molecule.
Experimental Protocol: Synthesis of (+/-)-Calanolide A Intermediate
A crucial step in the total synthesis of (+/-)-Calanolide A involves the condensation of a coumarin derivative with 4,4-dimethoxy-2-methyl-2-butanol. The following is a generalized protocol based on described synthetic routes.[14]
Reaction: Chromenylation of a 5,7-dihydroxy-4-propylcoumarin derivative.
Reagents and Conditions:
-
5,7-dihydroxy-4-propylcoumarin derivative
-
4,4-dimethoxy-2-methyl-2-butanol
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating agent
-
Anhydrous solvent (e.g., dioxane, nitrobenzene)[14]
-
Reaction temperature: Typically elevated, ranging from 80°C to 120°C.[14]
-
Reaction time: Monitored by Thin Layer Chromatography (TLC) until completion.
Procedure:
-
To a solution of the coumarin derivative in the chosen anhydrous solvent, add 4,4-dimethoxy-2-methyl-2-butanol.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto ice water.[14]
-
The precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the chromene intermediate.[14]
Caption: Key condensation step in the synthesis of a Calanolide A precursor.
Experimental Protocol: Synthesis of Acronycine
The synthesis of Acronycine involves the construction of the pyranoacridone skeleton. A biomimetic synthesis approach has been developed.[15]
Reaction: Cyclisation of a substituted chromene.
Reagents and Conditions:
-
A 6-(2-methylaminobenzoyl)-5,7-dimethoxy-2,2-dimethylchromene derivative[15]
-
Acid or thermal conditions for cyclization.
Procedure:
-
The chromene derivative is subjected to thermal rearrangement or acid-catalyzed cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield Acronycine.
Caption: Cyclization step to form the Acronycine core structure.
Conclusion and Future Perspectives
This compound and its derivatives, particularly 4,4-dimethoxy-2-methyl-2-butanol, have proven to be indispensable building blocks in the synthesis of high-value therapeutic agents. The examples of Calanolide A and Acronycine derivatives demonstrate the successful translation of a simple chemical intermediate into drugs with significant anti-HIV and anticancer activities. The ability to synthesize these complex molecules allows for the generation of analogs with improved potency, solubility, and pharmacokinetic profiles, overcoming the limitations of the original natural products.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to these and other bioactive molecules. Furthermore, the exploration of other derivatives of this compound could lead to the discovery of novel therapeutic agents with diverse pharmacological activities. The continued study of these versatile intermediates will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calanolide A - Wikipedia [en.wikipedia.org]
- 5. worldrainforests.com [worldrainforests.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. data.epo.org [data.epo.org]
- 15. (Open Access) A synthesis of acronycine. (1969) | J. Hlubucek | 38 Citations [scispace.com]
Assessing the Purity of Commercial 4,4-Dimethoxybutan-2-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available 4,4-Dimethoxybutan-2-ol, including its typical purity levels, common impurities, and a comparative look at potential alternatives. Detailed experimental protocols for purity assessment are also provided to aid in the quality control of this versatile building block.
Comparison of this compound and Alternatives
This compound serves as a valuable 1,3-dielectrophilic three-carbon building block in various organic syntheses, notably in the construction of heterocyclic compounds like pyrimidines and naphthalenes.[1][2] However, the purity of commercially available grades can vary, impacting reaction yields and impurity profiles of the final products. As alternatives, other 1,3-dicarbonyl compounds or their synthetic equivalents can be considered, such as 1,3-cyclohexanedione and dimedone (5,5-dimethyl-1,3-cyclohexanedione).[3][4][5][6][7][8][9][10]
| Compound | Commercial Purity (Typical) | Common Impurities/Byproducts | Key Applications |
| This compound | 90-95% (GC)[11][12] | Methanol, Methyl formate, Acetone, unreacted starting materials. | Synthesis of pyrimidines, naphthalenes, and other heterocyclic compounds.[1][2][13] |
| 1,3-Cyclohexanedione | ≥97-99% (HPLC, GC)[6][8][9] | Sodium chloride (as a stabilizer). | Building block for the synthesis of various organic compounds, including pharmaceuticals and herbicides.[10] |
| Dimedone | ≥99% (GC, HPLC, Titration)[3][4][5][7] | Sulfated ash.[4][5] | Reagent for the determination of aldehydes, and a precursor in various organic syntheses.[3][10] |
Experimental Protocols for Purity Assessment
The most common and effective method for determining the purity of this compound and identifying volatile impurities is Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed GC-MS Protocol for Purity Analysis of this compound
1. Sample Preparation:
-
Standard Solution: Accurately prepare a 1 mg/mL solution of a this compound reference standard in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Sample Solution: Prepare a 1 mg/mL solution of the commercial this compound sample in the same solvent.
-
Internal Standard (Optional but recommended for quantitative analysis): Prepare a stock solution of a suitable internal standard (e.g., a stable compound with a different retention time, such as dodecane) and add a known amount to both the standard and sample solutions.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
3. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the reference standard. The mass spectrum of 4,4-dimethoxy-2-butanone is characterized by key fragment ions.[14][15]
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Calculate the purity of the sample by the area percentage method from the total ion chromatogram (TIC). For more accurate quantification, use the internal standard method.
Visualizing the Experimental Workflow
A clear workflow is essential for systematic purity assessment. The following diagram, generated using the DOT language, outlines the key steps.
Signaling Pathway of Impurity Impact
Impurities in starting materials can propagate through a synthetic route, leading to undesired side products and complicating purification. This logical relationship is depicted below.
By implementing rigorous analytical quality control and considering higher purity alternatives when necessary, researchers can enhance the reliability and success of their synthetic endeavors.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Dimedone | 126-81-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 126-81-8 CAS | DIMEDONE | Ketones | Article No. 03360 [lobachemie.com]
- 5. DIMEDONE 99.5% AR - Biofine Chemical | Supplier of Chemicals [biofinechemical.com]
- 6. atul.co.in [atul.co.in]
- 7. ruifuchem.com [ruifuchem.com]
- 8. 1,3-Cyclohexanedione | 504-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
- 14. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]
- 15. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Dimethoxybutan-2-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4-Dimethoxybutan-2-ol (CAS No. 5436-21-5), also known as acetylacetaldehyde dimethyl acetal. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.
Disclaimer: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the most current Safety Data Sheet (SDS) for your specific product and region. Disposal regulations may vary by location.
I. Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical with care to prevent fire, exposure, and environmental contamination. Key hazards include:
-
Flammability: The substance is a Category 3 flammable liquid.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[1][2]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[3] It may cause irritation to the skin, eyes, and respiratory tract.[3]
-
Environmental Hazards: Do not let this chemical enter the environment.[1] Prevent it from entering drains.[3][4][5]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye and face protection (safety glasses or goggles)
II. Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [6] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Clear yellow liquid | [6] |
| Boiling Point | 178 °C @ 760 mmHg | [6] |
| Melting Point | -83 °C | [6] |
| Flash Point | 57 °C / 134.6 °F | |
| Density | 0.993 - 0.998 g/cm³ | [6] |
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3][5]
Step 1: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical. Do not mix with other waste.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3] Keep the container tightly closed.[1][3]
Step 2: Handling Spills In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[1]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Clean: Clean the affected area thoroughly.
-
Report: Report the spill to your EHS department.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company.[3][5]
-
Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5] This should only be performed by a licensed facility.
-
Contaminated Packaging: Dispose of the original container as unused product.[3] Do not reuse empty containers as they may retain product residue and can be dangerous.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4,4-Dimethoxybutan-2-ol
Essential guidance for the safe handling, storage, and disposal of 4,4-Dimethoxybutan-2-ol, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to both personal safety and experimental success. This document provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, also known as 4,4-Dimethoxy-2-butanone. Adherence to these guidelines is critical due to the flammable nature of this compound and its potential health hazards.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields, Face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US). A respirator is necessary when engineering controls are not adequate to control airborne concentrations. |
| Body | Laboratory coat, Protective suit | A flame-retardant lab coat is recommended. Protective clothing should be selected based on the task being performed and the risks involved. |
Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and maintain the quality of this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][2] No smoking is permitted in the handling area.[1]
-
Avoid contact with skin and eyes.[4]
Storage:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][5]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][4] Take off immediately all contaminated clothing.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: This material is highly flammable and should be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative to contact a licensed professional waste disposal service to dispose of this material.[1] All chemical waste should be disposed of in accordance with local regulations.[6]
-
Container Disposal: Dispose of as unused product.[1] Do not reuse empty containers.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
